Amino-PEG16-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H71NO18 |
|---|---|
Molecular Weight |
793.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H71NO18/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h1-34,36H2,(H,37,38) |
InChI Key |
DUZNPUJFSYZPLQ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amino-PEG16-acid |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Amino-PEG16-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker, plays a pivotal role in modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a 16-unit ethylene glycol chain, offers a versatile platform for conjugating different molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, details the experimental protocols for their determination, and visualizes its application in a key synthetic pathway.
Core Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its application in bioconjugation and drug delivery. The long, hydrophilic PEG chain significantly influences its solubility and pharmacokinetic profile, while the terminal reactive groups dictate its conjugation chemistry. A summary of its key physical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | ~794.0 g/mol |
| Molecular Formula | C₃₅H₇₁NO₁₈ |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in aqueous media, Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | -20°C for long-term storage |
Table 1: Physical Properties of this compound
Experimental Protocols for Property Determination
The characterization of this compound relies on a suite of standard analytical techniques to confirm its identity, purity, and physical properties. Below are detailed methodologies for key experiments.
Determination of Molecular Weight and Purity by Mass Spectrometry and HPLC
Objective: To confirm the molecular weight and assess the purity of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): A solution of this compound is prepared in a suitable solvent (e.g., water/acetonitrile mixture). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution method is typically employed, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent concentration. The purity is determined by integrating the peak area of the main component relative to the total peak area detected by a UV detector (typically at 210-220 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometry (MS): The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a common technique used to generate ions of the PEG molecule. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum, the characteristic repeating ethylene glycol units will show a prominent signal around 3.6 ppm. Signals corresponding to the protons adjacent to the amino and carboxylic acid groups will appear at distinct chemical shifts.
-
In the ¹³C NMR spectrum, the repeating ethylene glycol carbons will also produce a strong signal around 70 ppm. The carbons of the terminal functional groups will have unique chemical shifts, confirming their presence.
-
Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignment.
Determination of Aqueous Solubility
Objective: To quantify the solubility of this compound in an aqueous solution.
Methodology:
-
Shake-Flask Method: An excess amount of this compound is added to a known volume of water or a specific buffer solution in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method. Given the lack of a strong chromophore, techniques like quantitative NMR (qNMR) with an internal standard or a derivatization approach followed by UV-Vis spectroscopy or HPLC can be used.
Determination of pKa Values
Objective: To determine the acid dissociation constants (pKa) of the terminal amino and carboxylic acid groups.
Methodology:
-
Potentiometric Titration: A solution of this compound of known concentration is prepared in water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the buffering regions of the titration curve. The first pKa will correspond to the carboxylic acid group, and the second pKa will correspond to the ammonium group.
Application in PROTAC Synthesis: A Visualized Workflow
This compound is a cornerstone in the synthesis of PROTACs, acting as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
An In-depth Technical Guide to Amino-PEG16-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for professionals in the fields of biotechnology, drug delivery, and diagnostics who are utilizing bioconjugation techniques. This document details the molecule's structure and physicochemical properties, and provides established protocols for its use in forming stable covalent linkages.
Core Properties of this compound
This compound is a versatile crosslinking reagent characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit polyethylene glycol chain. This hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity. The amine and carboxylic acid end groups allow for specific and efficient conjugation to a wide variety of biomolecules and surfaces.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Weight | 793.93 g/mol | [1][2] |
| Molecular Formula | C35H71NO18 | [3][4] |
| CAS Number | 196936-04-6 | [3] |
| Purity | Typically ≥98% | |
| PEG Spacer Length | 51 atoms (60.7 Å) | |
| Physical Form | White solid | |
| Solubility | Soluble in Methanol, DMF, and DMSO | |
| Storage Conditions | -20°C, desiccated |
Key Applications and Reaction Mechanisms
This compound is extensively used as a linker in the development of antibody-drug conjugates (ADCs), PROTACs, and for the PEGylation of proteins, peptides, and oligonucleotides. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.
The primary amine group is reactive towards activated esters (such as NHS esters), isocyanates, and other electrophilic groups. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is most commonly achieved through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general workflow for conjugating the carboxylic acid end of this compound to an amine-containing molecule is depicted below.
Caption: Workflow for EDC/NHS mediated conjugation of this compound.
Experimental Protocols
The following are detailed methodologies for the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule, such as a protein. These protocols are based on standard EDC/NHS coupling procedures.
Protocol 1: Aqueous-Based Conjugation to a Protein
This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous buffers.
Materials:
-
This compound
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a reaction vial, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to the Protein:
-
Immediately add the activated Amino-PEG16-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Hydroxylamine or another amine-containing buffer will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol 2: Organic Solvent-Based Conjugation
This protocol is suitable for small molecules or substrates that require organic solvents for solubility.
Materials:
-
This compound
-
Amine-containing molecule (NH2-R')
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
EDC hydrochloride
-
NHS
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Activation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Conjugation:
-
Dissolve the amine-containing molecule (1.5 equivalents) in a small amount of anhydrous DCM or DMF and add it to the activated PEG solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Purification:
-
The final product can be purified by standard organic synthesis techniques, such as flash chromatography.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in the two-step activation and conjugation process.
Caption: Logical flow of the two-step bioconjugation reaction.
References
A Technical Guide to Amino-PEG16-acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, a representative synthesis protocol, and key characterization data.
Core Compound Specifications
This compound is a monodisperse PEG derivative featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit ethylene glycol chain. This structure provides a hydrophilic and flexible spacer, enabling the conjugation of diverse molecules.
| Property | Value | Source(s) |
| Chemical Formula | C35H71NO18 | [1][2] |
| Molecular Weight | Approximately 793.93 g/mol | [2] |
| Appearance | White to off-white solid or wax-like material | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound involves a multi-step process that ensures the selective functionalization of each terminus of the PEG chain. A common strategy employs protective groups to control the reactivity of the terminal functional groups. The following protocol is a representative example based on established methods for synthesizing heterobifunctional PEG linkers.
Experimental Protocol
Step 1: Monoprotection of PEG16-diol
-
Materials: α,ω-Dihydroxy-poly(ethylene glycol) (PEG16-diol), tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve PEG16-diol (1 equivalent) in dry DCM.
-
Add imidazole (1.2 equivalents) and stir until dissolved.
-
Slowly add TBDMSCl (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-TBDMS-protected PEG16-OH by column chromatography.
-
Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid
-
Materials: Mono-TBDMS-protected PEG16-OH, Succinic anhydride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dry DCM.
-
Procedure:
-
Dissolve the mono-TBDMS-protected PEG16-OH (1 equivalent) in dry DCM.
-
Add TEA (1.5 equivalents) and a catalytic amount of DMAP.
-
Add succinic anhydride (1.2 equivalents) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 0.1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain TBDMS-O-PEG16-COOH.
-
Step 3: Deprotection of the TBDMS Group
-
Materials: TBDMS-O-PEG16-COOH, Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve TBDMS-O-PEG16-COOH (1 equivalent) in THF.
-
Add a 1M solution of TBAF in THF (1.2 equivalents) and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture and purify the resulting HO-PEG16-COOH by column chromatography.
-
Step 4: Conversion of the Hydroxyl Group to an Amine Group
-
Materials: HO-PEG16-COOH, Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), TEA, Dry DCM, Sodium azide (NaN3), Dimethylformamide (DMF), Triphenylphosphine (PPh3), Water.
-
Procedure (via Azide Intermediate):
-
Mesylation/Tosylation: Dissolve HO-PEG16-COOH (1 equivalent) and TEA (1.5 equivalents) in dry DCM. Cool to 0 °C and add MsCl or TsCl (1.2 equivalents) dropwise. Stir for 4-6 hours.
-
Azidation: After completion of the mesylation/tosylation, remove the solvent. Dissolve the crude product in DMF and add NaN3 (3 equivalents). Heat the reaction to 80-90 °C and stir for 12 hours.
-
Reduction (Staudinger Reaction): Cool the reaction mixture and add PPh3 (1.5 equivalents). Stir for 2 hours, then add water and continue stirring for another 8-12 hours to hydrolyze the aza-ylide intermediate.
-
Purification: Concentrate the reaction mixture and purify the final product, this compound, by reverse-phase HPLC or ion-exchange chromatography.
-
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.64 (s, broad, -O-CH₂-CH₂-O- backbone), ~2.85 (t, -CH₂-NH₂), ~2.62 (t, -CH₂-COOH). The integration of the backbone protons relative to the terminal group protons confirms the PEG length. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~70.5 (-O-CH₂-CH₂-O-), ~41.7 (-CH₂-NH₂), ~34.0 (-CH₂-COOH), ~174.0 (-COOH). |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | The observed molecular weight should correspond to the calculated molecular weight of C35H71NO18 (approx. 793.93 Da). |
| Purity (HPLC) | ≥95% |
Logical Workflow of Synthesis
The following diagram illustrates the key steps and transformations in the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
- 3. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Bifunctional Nature of Amino-PEG16-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG16-acid is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a 16-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of two different molecules. This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing this compound in research and therapeutic development.
Core Properties of this compound
The bifunctional nature of this compound is central to its utility. The primary amine (-NH2) and carboxylic acid (-COOH) termini serve as reactive handles for a variety of conjugation chemistries. The PEG spacer imparts favorable physicochemical properties to the resulting conjugates.
| Property | Value | Source(s) |
| Chemical Formula | C35H71NO18 | [1] |
| Molecular Weight | 793.93 g/mol | [2] |
| CAS Number | 196936-04-6 | [1] |
| Purity | Typically ≥95% to 98% | [1][3] |
| Appearance | White solid | |
| Solubility | Soluble in water, DMF, DMSO, MeOH | |
| Storage Conditions | -20°C, desiccated |
Key Advantages of the PEG Spacer:
-
Increased Hydrophilicity: The polyethylene glycol chain enhances the water solubility of hydrophobic molecules, which is particularly beneficial in drug development for improving the bioavailability of therapeutic agents.
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can shield conjugated molecules from the immune system, potentially reducing their immunogenicity.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic volume of a therapeutic, leading to reduced renal clearance and a longer circulation half-life.
-
Flexibility: The PEG chain provides a flexible spacer between the two conjugated molecules, which can be crucial for maintaining the biological activity of one or both partners.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a versatile tool in several advanced therapeutic modalities, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the antibody to the payload. This compound can be used to synthesize non-cleavable linkers in ADCs. In this context, one terminus of the PEG linker is attached to the antibody, and the other is conjugated to the cytotoxic drug. The stability of the resulting amide bonds ensures that the payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded in the lysosome, releasing the active drug.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent degradation of the target protein. PEG linkers, such as this compound, are frequently used in PROTAC design to optimize the distance and orientation of the two ligands and to improve the overall solubility and cell permeability of the PROTAC molecule.
Experimental Protocols: Bioconjugation via EDC/NHS Chemistry
The most common method for utilizing the bifunctional nature of this compound is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method allows for the formation of stable amide bonds between the amine and carboxyl groups of the molecules to be conjugated.
General Principle
The process involves two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group on either this compound or the molecule to be conjugated is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by the addition of NHS, which reacts with the intermediate to form a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.
Detailed Methodology: Two-Step Aqueous Conjugation
This protocol describes the conjugation of a protein (containing primary amines) to a small molecule (containing a carboxylic acid) using this compound as the linker. The process involves first activating the carboxylic acid on the small molecule and then reacting it with the amine terminus of the PEG linker. The resulting small molecule-PEG conjugate, now with a terminal carboxylic acid, is then activated and reacted with the primary amines on the protein.
Materials:
-
This compound
-
Molecule A (with a primary amine, e.g., a protein)
-
Molecule B (with a carboxylic acid, e.g., a small molecule drug)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Desalting columns for purification
Procedure:
Part 1: Conjugation of Molecule B to this compound
-
Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or DMF if working with organic-soluble molecules, or in Activation Buffer for aqueous reactions.
-
Activation of Molecule B: Dissolve Molecule B in Activation Buffer. Add a 1.5- to 5-fold molar excess of EDC and NHS/Sulfo-NHS over Molecule B. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation to this compound: Dissolve this compound in Coupling Buffer. Add the activated Molecule B solution to the this compound solution. A molar ratio of 1:1 to 1:5 (activated Molecule B to this compound) can be a starting point for optimization. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the Molecule B-PEG16-acid conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted components.
Part 2: Conjugation of Molecule B-PEG16-acid to Molecule A (Protein)
-
Activation of Molecule B-PEG16-acid: Dissolve the purified Molecule B-PEG16-acid conjugate in Activation Buffer. Add a 1.5- to 5-fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Molecule A: Dissolve Molecule A (protein) in Coupling Buffer. Add the activated Molecule B-PEG16-acid solution to the protein solution. The optimal molar ratio of the activated linker to the protein needs to be determined empirically but can range from 5:1 to 20:1.
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
-
Final Purification: Purify the final conjugate (Molecule A-PEG16-Molecule B) using a desalting column or size-exclusion chromatography to remove excess reagents and unconjugated molecules.
Optimization and Characterization:
-
Molar Ratios: The optimal molar ratios of EDC, NHS, and the reactants should be determined empirically to achieve the desired degree of conjugation while minimizing side reactions or protein aggregation.
-
pH Control: The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the reaction of the NHS ester with the amine is more efficient at a slightly alkaline pH of 7.2-8.0.
-
Reaction Monitoring: The progress of the conjugation reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), HPLC, or mass spectrometry.
-
Characterization of the Final Conjugate: The final product should be characterized to determine the degree of conjugation (e.g., drug-to-antibody ratio in ADCs), purity, and retention of biological activity.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for bioconjugation using this compound and its application in targeting a representative signaling pathway.
References
Navigating the Solubility of Amino-PEG16-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG16-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. Understanding the solubility of this polyethylene glycol (PEG) derivative is paramount for its effective application in developing therapeutics, diagnostics, and research tools. This document outlines its solubility in both aqueous and organic media, presents methodologies for solubility determination, and offers visual aids to clarify its structure and experimental workflows.
Introduction to this compound
This compound is a chemical compound featuring a primary amine group and a terminal carboxylic acid, separated by a 16-unit polyethylene glycol chain. This structure imparts a hydrophilic nature to the molecule, which is highly advantageous in biological applications. The amine group can readily react with activated esters, such as NHS esters, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activating agents like EDC or HATU[1]. This dual functionality makes it a versatile linker for conjugating different molecules, such as proteins, peptides, or small molecule drugs. The PEG spacer not only enhances the solubility of the resulting conjugate but also improves its pharmacokinetic properties[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H71NO18 | [1] |
| Molecular Weight | ~794.0 g/mol | [1][3] |
| Appearance | White solid | |
| Purity | Typically >97% | |
| Storage | -20°C, desiccated |
Solubility Profile of this compound
The extended polyethylene glycol chain in this compound significantly contributes to its solubility in a range of solvents. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.
While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published in publicly available literature, its general solubility characteristics can be inferred from supplier information and the known properties of similar PEGylated compounds.
Table of Qualitative Solubility:
| Solvent Type | Solvent | Solubility | Reference |
| Aqueous | Water | Soluble | |
| Phosphate-Buffered Saline (PBS) | Expected to be soluble | Inferred | |
| Organic | Methanol (MeOH) | Soluble | |
| Dimethylformamide (DMF) | Soluble | ||
| Dimethyl sulfoxide (DMSO) | Soluble |
It is important to note that for related, smaller amino-PEG-acid molecules, such as Amino-PEG1-acid, solubility in water, DMSO, and DMF is explicitly stated. Given that increasing the PEG chain length generally enhances aqueous solubility, it is reasonable to expect this compound to be readily soluble in these solvents.
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound for specific research applications, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound like this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.
Methodology:
-
Preparation of Stock Solutions (for Calibration Curve):
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
-
Generating a Calibration Curve:
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC).
-
Plot the analytical response (e.g., peak area) against the known concentrations to generate a calibration curve. This curve will be used to determine the concentration of the saturated solution.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
-
Sample Preparation and Analysis:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
The resulting concentration is the saturation solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
To further aid in the understanding of this compound and its experimental handling, the following diagrams are provided.
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Solubility Determination.
References
A Deep Dive into PEGylation with Amino-PEG16-acid: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical properties, conjugation methodologies, and profound impact of Amino-PEG16-acid on therapeutic molecules, this guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics.[1][2] This guide focuses on a specific, high-purity, monodisperse PEG reagent, this compound, providing a technical overview of its application in creating next-generation bioconjugates. The use of monodisperse PEGs, such as this compound, offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and producing homogeneous PEGylated products with a defined molecular weight.[3]
Understanding this compound: A Profile
This compound is a heterobifunctional PEG linker characterized by a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 16-unit ethylene glycol chain. This discrete chain length imparts a defined molecular weight and spacer arm, crucial for precise bioconjugation.
| Property | Value | Source |
| Chemical Formula | C35H71NO18 | N/A |
| Molecular Weight | 794.0 g/mol | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage | Recommended at -20°C in a desiccated environment | [4] |
The dual functionality of this compound allows for versatile conjugation strategies. The primary amine can react with activated esters (e.g., NHS esters), isothiocyanates, and other amine-reactive moieties.[5] The carboxylic acid can be activated to form a reactive ester (e.g., N-hydroxysuccinimide ester) for subsequent reaction with primary amines on a target molecule, such as the lysine residues of a protein.
The Advantages of PEGylation: Enhancing Therapeutic Potential
PEGylation confers a multitude of benefits to therapeutic molecules, primarily by increasing their hydrodynamic radius and providing a protective hydrophilic shield. These alterations lead to:
-
Prolonged Plasma Half-Life: The increased size of the PEGylated molecule reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.
-
Enhanced Stability: The PEG chain can protect the therapeutic molecule from proteolytic degradation and improve its thermal and pH stability.
-
Reduced Immunogenicity: The hydrophilic PEG shell can mask antigenic epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.
-
Improved Solubility: PEGylation can increase the solubility of hydrophobic drugs, facilitating their formulation and administration.
These advantages translate into improved therapeutic efficacy, reduced dosing frequency, and a better safety profile for a wide range of drugs, from small molecules to large proteins and nanoparticles.
Quantitative Impact of PEGylation: A Summary of Key Data
The following tables summarize quantitative data from various studies, illustrating the significant impact of PEGylation on the stability and pharmacokinetics of therapeutic molecules.
Table 1: Enhancement of Thermal Stability
| Protein Model | PEG Conjugate | Unfolding Temperature (Tm) - Unmodified | Unfolding Temperature (Tm) - PEGylated | Fold Change in Stability | Reference |
| Model Protein 1 | N/A | Not Specified | Increased | N/A | |
| Model Protein 2 | N/A | Not Specified | Increased | N/A | |
| Lysozyme | N/A | 71.0 °C | 72.7 °C | 1.02 |
Table 2: Improvement in Pharmacokinetic Parameters
| Molecule | PEG Conjugate | Half-life (t½) - Unmodified | Half-life (t½) - PEGylated | Fold Increase in Half-life | Clearance (CL) - Unmodified | Clearance (CL) - PEGylated | Fold Decrease in Clearance | Reference |
| rhTIMP-1 | 20 kDa mPEG | 1.1 h | 28 h | 25.5 | Not Specified | Not Specified | N/A | |
| PEG (general) | 6 kDa PEG | 18 min | N/A | N/A | Not Specified | Not Specified | N/A | |
| PEG (general) | 50 kDa PEG | N/A | 16.5 h | N/A | Not Specified | Not Specified | N/A | |
| Danazol in Nanoemulsion | DSPE-PEG2000 (6 mg/mL) | 1.09 h | 1.66 h | 1.52 | Not Specified | Significantly Decreased | N/A | |
| Danazol in Nanoemulsion | DSPE-PEG5000 (6 mg/mL) | 1.09 h | 1.41 h | 1.29 | Not Specified | Significantly Decreased | N/A | |
| Proticles | 111In-Proticles | Not Specified | Significantly Higher Blood Values | N/A | Not Specified | Not Specified | N/A |
Experimental Protocols for PEGylation with this compound
The following sections provide detailed methodologies for the two primary steps in utilizing this compound for bioconjugation: activation of the carboxylic acid and the subsequent conjugation to a target protein.
Activation of this compound via NHS Ester Formation
This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.
-
Filtration: If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
Precipitation: Add the filtrate dropwise to a beaker of cold, vigorously stirring anhydrous diethyl ether. The NHS-activated PEG will precipitate out of the solution.
-
Collection and Drying: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Storage: Store the resulting Amino-PEG16-NHS ester at -20°C under a desiccated, inert atmosphere. Due to the moisture sensitivity of NHS esters, it is recommended to use the activated PEG immediately.
Conjugation of Activated this compound to a Protein
This protocol outlines the reaction of the Amino-PEG16-NHS ester with primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Amino-PEG16-NHS ester (prepared as in 4.1)
-
Target protein
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Dissolve the target protein in the amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the Amino-PEG16-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved Amino-PEG16-NHS ester to the protein solution. A starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC-MALS, and MALDI-TOF mass spectrometry.
Visualizing the Process and Impact of PEGylation
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the conceptual impact of PEGylation on drug-receptor interactions.
Conclusion
This compound, as a monodisperse and heterobifunctional PEG linker, provides a powerful tool for the precise engineering of therapeutic molecules. The well-defined structure of this reagent allows for the creation of homogeneous PEGylated conjugates with predictable properties. The methodologies outlined in this guide, coupled with a thorough understanding of the analytical techniques for characterization, will empower researchers to harness the full potential of PEGylation. By strategically applying this technology, the pharmaceutical industry can continue to develop safer, more effective, and more patient-friendly therapies for a wide range of diseases. The careful optimization of PEGylation parameters, including the site of attachment and the degree of modification, remains a critical aspect of successful drug development.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Amino-PEG16-acid in Biotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG16-acid is a heterobifunctional linker molecule that has garnered significant attention in the field of biotechnology, particularly in the design and synthesis of complex bioconjugates. This molecule features a primary amine group and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) chain composed of 16 ethylene glycol units. This distinct architecture imparts desirable physicochemical properties, making it a valuable tool in drug delivery and bioconjugation. The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between two conjugated moieties. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
The utility of this compound in biotechnological applications stems from its unique structural features and chemical reactivity.
Structural Characteristics:
-
Bifunctionality: The presence of a terminal amine (-NH2) and a carboxylic acid (-COOH) group allows for sequential and controlled conjugation to two different molecules.
-
PEG Spacer: The 16-unit polyethylene glycol chain is a key component, offering several advantages:
-
Hydrophilicity: The PEG chain increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules.
-
Flexibility: The flexible nature of the PEG linker allows for optimal spatial orientation of the conjugated molecules, which can be crucial for their biological activity.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting bioconjugate.
-
Chemical Reactivity:
-
The amine group is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes.
-
The carboxylic acid group can be activated to form a reactive ester (e.g., using coupling agents like EDC or HATU) that subsequently reacts with nucleophiles, most commonly primary amines, to form stable amide bonds.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C35H71NO18 |
| Molecular Weight | 793.93 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most organic solvents |
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. This compound is frequently employed as a building block for the synthesis of these linkers.
The length and composition of the linker are critical for the efficacy of a PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2] The flexibility and hydrophilicity imparted by the PEG16 chain can facilitate the proper orientation of the POI and E3 ligase, enabling efficient ubiquitination.
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using an this compound linker typically involves a multi-step process. The following is a generalized workflow:
Caption: General experimental workflow for PROTAC synthesis.
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This compound can be incorporated into ADC linkers to enhance their properties.
The hydrophilic PEG16 spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC. Furthermore, the PEG linker can create a hydrophilic shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.
ADC Internalization and Payload Release Pathway
Caption: ADC internalization and payload release mechanism.
Data Presentation
While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize representative data on the impact of PEG linker length on PROTAC and ADC efficacy. It is important to note that the optimal linker length is target-dependent and must be determined empirically.
Table 1: Representative Impact of PEG Linker Length on PROTAC Activity
| Target Protein | Linker Length (PEG units) | DC50 (nM)¹ | Dmax (%)² | Reference |
| BRD4 | 3 | 50 | 80 | [3] |
| BRD4 | 5 | 15 | 95 | [3] |
| BRD4 | 8 | 25 | 90 | [3] |
| TBK1 | < 12 atoms | >1000 | <10 | |
| TBK1 | > 12 atoms | <100 | >80 |
¹DC50: Concentration for 50% maximal degradation. ²Dmax: Maximum percentage of protein degradation.
Table 2: Representative Impact of PEG Linker Length on ADC Performance
| ADC Target | Linker Length (PEG units) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| HER2 | 0 (No PEG) | 5 | 40 | |
| HER2 | ~90 (4 kDa) | 22.5 | 60 | |
| HER2 | ~227 (10 kDa) | 110 | 85 |
Experimental Protocols
The following are generalized protocols for the key chemical reactions involving this compound. These should be adapted and optimized for specific substrates and applications.
Protocol 1: Amide Bond Formation using EDC/HOBt Coupling
This protocol describes the coupling of the carboxylic acid terminus of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) to the solution and stir until dissolved.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve EDC (1.2 eq) in anhydrous DMF.
-
Slowly add the EDC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Reaction of the Amine Group with an NHS Ester
This protocol describes the conjugation of the amine terminus of this compound to an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Reaction vessel
Procedure:
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in PBS buffer.
-
Add the solution of the NHS ester-activated molecule to the this compound solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4 °C.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, the conjugated product can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.
Conclusion
This compound is a versatile and valuable tool in modern biotechnology, enabling the synthesis of sophisticated bioconjugates with enhanced properties. Its application as a linker in the construction of PROTACs and ADCs highlights its importance in the development of next-generation therapeutics. The hydrophilic and flexible PEG16 spacer plays a crucial role in optimizing the performance of these complex molecules. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their own bioconjugation strategies. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the rational design and application of well-defined linkers like this compound will remain a key determinant of success.
References
An In-Depth Technical Guide to Amino-PEG16-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG16-acid, a heterobifunctional linker, and its application in the field of bioconjugation. It is designed to serve as a foundational resource for researchers and professionals involved in drug development and related scientific disciplines. The document details the core principles of using this compound, from its fundamental chemical properties to practical experimental protocols and the characterization of the resulting bioconjugates.
Introduction to this compound in Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a single hybrid.[1] This technique is pivotal in creating advanced therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the therapeutic properties of biomolecules. "PEGylation," the covalent attachment of PEG chains, can improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[2][3][4]
This compound is a specific type of PEG linker that possesses a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), separated by a 16-unit polyethylene glycol chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it a versatile tool in the bioconjugator's toolbox. The hydrophilic PEG chain imparts favorable physicochemical properties to the resulting conjugate.[5]
Key Advantages of PEGylation:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs or proteins in aqueous environments.
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the body.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, reducing its recognition by the immune system.
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their stability under various conditions.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in bioconjugation.
| Property | Value | Source(s) |
| Chemical Formula | C35H71NO18 | |
| Molecular Weight | 793.92 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in Methanol, DMF, and DMSO | |
| Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | |
| PEG Chain Length | 16 ethylene glycol units |
Bioconjugation Chemistry with this compound
The presence of both an amine and a carboxylic acid group on this compound allows for a variety of conjugation strategies. The most common approach involves the formation of stable amide bonds.
3.1. Amine-Reactive Chemistry:
The primary amine of this compound can be readily conjugated to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient and proceeds under mild conditions, typically at a pH between 7 and 9, to form a stable amide bond.
3.2. Carboxyl-Reactive Chemistry:
The carboxylic acid group of this compound can be activated to react with primary amines on a target molecule. This is commonly achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with NHS or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target biomolecule to form a stable amide bond. This two-step process is most efficient at a pH range of 4.5-7.2 for the activation step and pH 7-8 for the reaction with the amine.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and reagents used.
Protocol 1: Conjugation of this compound to an NHS-activated Molecule
This protocol describes the reaction of the amine group on this compound with a molecule that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS-activated molecule (e.g., a fluorescent dye or drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve Reactants:
-
Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.
-
Dissolve this compound in the Reaction Buffer to a concentration of 5-10 mg/mL.
-
-
Reaction Setup:
-
In a reaction vessel, add the dissolved this compound.
-
Slowly add a 1.5 to 5-fold molar excess of the dissolved NHS-activated molecule to the this compound solution while gently stirring. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid denaturation of proteins, if applicable.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated molecule. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Protocol 2: EDC/NHS-Mediated Conjugation of a Protein to this compound
This protocol details the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to the primary amines (e.g., lysine residues) of a protein.
Materials:
-
This compound
-
Protein to be conjugated (e.g., an antibody) in a suitable buffer (e.g., MES buffer for activation, PBS for conjugation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Reactants:
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10-20 mM).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use.
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer.
-
-
Activation of this compound:
-
Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A typical molar ratio of activated PEG to protein is in the range of 10:1 to 50:1, which should be optimized for the specific protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker, EDC, NHS, and quenching reagents by size-exclusion chromatography or extensive dialysis against a suitable storage buffer.
-
Quantitative Data and Characterization
The success of a bioconjugation reaction is determined by the yield, purity, and functional integrity of the final conjugate. Various analytical techniques are employed for comprehensive characterization.
Table 1: Representative Reaction Parameters and Outcomes for Protein PEGylation
| Parameter | Amine-Reactive (NHS Ester) | Carboxyl-Reactive (EDC/NHS) |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | 20:1 to 100:1 |
| pH | 7.0 - 8.5 | Activation: 5.0-6.0, Conjugation: 7.2-8.0 |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Temperature | 4 - 25 °C | 4 - 25 °C |
| Typical Conjugation Efficiency | 40 - 70% | 30 - 60% |
| Average Degree of PEGylation | 1 - 5 PEGs per protein | 1 - 8 PEGs per protein |
Note: These values are representative and can vary significantly depending on the specific protein, linker, and reaction conditions.
Table 2: Analytical Techniques for Characterization of PEGylated Proteins
| Technique | Information Provided |
| SDS-PAGE | Provides a qualitative assessment of PEGylation by observing the increase in molecular weight of the protein. |
| Size-Exclusion Chromatography (SEC) | Separates the PEGylated protein from the unconjugated protein and free PEG, allowing for purity assessment and quantification. |
| Ion-Exchange Chromatography (IEX) | Can be used to separate different PEGylated species based on changes in surface charge after conjugation. |
| Mass Spectrometry (LC-MS) | Determines the precise molecular weight of the conjugate, confirming the number of attached PEG molecules (degree of PEGylation). |
| UV-Vis Spectroscopy | Used to determine the concentration of the protein and, if the attached molecule has a chromophore, the degree of conjugation. |
| Functional Assays | Essential for confirming that the biological activity of the protein is retained after PEGylation (e.g., enzyme activity assays, binding assays). |
Table 3: Stability of Amide Bond in Bioconjugates
| Condition | Stability |
| Physiological pH (7.4) | Highly stable, with an estimated half-life of several years. |
| Acidic pH (< 3) | Susceptible to hydrolysis over extended periods. |
| Basic pH (> 10) | More prone to hydrolysis compared to neutral pH. |
| In the presence of proteases | The amide bond itself is stable, but the biomolecule component may be subject to enzymatic degradation, which PEGylation helps to reduce. |
Visualizing Workflows and Pathways
Diagrams are invaluable for conceptualizing complex processes in bioconjugation and understanding the biological context of the resulting conjugates.
Bioconjugation Experimental Workflow
The following diagram illustrates a typical workflow for the conjugation of a therapeutic antibody with a drug molecule using this compound as a linker.
Caption: A generalized workflow for creating an antibody-drug conjugate (ADC).
Signaling Pathway: HER2-Mediated Cell Proliferation
PEGylated antibodies are often designed to target specific cell surface receptors involved in disease pathogenesis. The Human Epidermal Growth Factor Receptor 2 (HER2) is a prominent target in cancer therapy. The following diagram illustrates the simplified HER2 signaling pathway that can be inhibited by a HER2-targeted antibody-drug conjugate.
Caption: Inhibition of the HER2 signaling pathway by a targeted ADC.
Logical Relationship: EDC/NHS Coupling Mechanism
The following diagram illustrates the two-step activation and coupling reaction of a carboxylic acid with a primary amine using EDC and NHS.
Caption: The two-step mechanism of EDC/NHS-mediated amide bond formation.
Conclusion
This compound is a valuable and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the polyethylene glycol chain, enables the creation of sophisticated bioconjugates with enhanced therapeutic potential. A thorough understanding of its chemical properties, combined with optimized reaction protocols and comprehensive analytical characterization, is crucial for the successful development of novel bioconjugates for a wide range of applications in research, diagnostics, and medicine. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this compound in their bioconjugation endeavors.
References
A Technical Guide to Amino-PEG16-acid: Properties, Suppliers, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, identifies key suppliers, and presents detailed experimental protocols for its application.
Core Properties of this compound
This compound is a versatile tool in bioconjugation, featuring a terminal primary amine and a carboxylic acid, separated by a 16-unit polyethylene glycol chain. This hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments, a critical factor in drug delivery and therapeutic protein development.
| Property | Value | Reference |
| CAS Number | 196936-04-6 | [1][2] |
| Molecular Formula | C35H71NO18 | [1] |
| Molecular Weight | ~793.93 g/mol | [2] |
| Purity | Typically ≥95% - 98% | [1] |
| Appearance | White solid | |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |
| Storage | Recommended at -20°C |
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.
| Supplier | Website |
| BroadPharm | --INVALID-LINK-- |
| AxisPharm | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| CD Bioparticles | --INVALID-LINK-- |
| Conju-Probe | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
Experimental Protocols
This compound's utility stems from its two reactive functional groups: the primary amine and the carboxylic acid. These groups allow for sequential and controlled conjugation to various molecules.
Protocol 1: Amine Group Conjugation via NHS Ester Chemistry
The primary amine of this compound can readily react with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common method for labeling molecules with the PEG linker.
Materials:
-
This compound
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, or drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to prepare a stock solution.
-
Dissolve this compound in the reaction buffer.
-
Add the NHS ester stock solution to the this compound solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. If the NHS ester is light-sensitive, protect the reaction from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester. Incubate for 15-30 minutes.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
Protocol 2: Carboxylic Acid Group Conjugation via Carbodiimide Chemistry
The carboxylic acid end of this compound can be activated using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then readily reacts with primary amines on a target molecule (e.g., a protein or another linker).
Materials:
-
This compound (or a molecule already conjugated to the amine end of the PEG)
-
Amine-containing molecule (e.g., antibody, peptide)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching buffer: 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the this compound derivative in the activation buffer.
-
Add EDC and NHS (or HOBt) to the solution. A common molar ratio is 1:2:2 (Carboxylic acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Immediately add the amine-containing molecule dissolved in the coupling buffer to the activated this compound derivative.
-
Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to stop the reaction and hydrolyze any unreacted active esters.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for bioconjugation and the general mechanism of action for molecules synthesized using this compound.
Caption: Workflow for Amine Group Conjugation.
Caption: Workflow for Carboxylic Acid Group Conjugation.
This compound itself is not directly involved in signaling pathways. Instead, it serves as a linker to connect molecules that are. The diagram below illustrates the general mechanism of an Antibody-Drug Conjugate (ADC), a common application for this type of linker.
Caption: General ADC Mechanism of Action.
References
Methodological & Application
Application Notes and Protocols for Conjugating Amino-PEG16-acid to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve protein solubility, stability, and circulating half-life, while reducing immunogenicity. This document provides a detailed protocol for the conjugation of Amino-PEG16-acid to proteins via the primary amine groups of lysine residues or the N-terminus. The described method utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG reagent and the amine groups on the protein.
Principle of the Reaction
The conjugation of this compound to a protein is a two-step process facilitated by EDC and NHS. First, EDC activates the terminal carboxylic acid group of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable NHS ester then readily reacts with primary amines on the surface of the protein (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) to form a stable amide bond, releasing NHS as a byproduct.[1]
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Borate Buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.[2][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (10-20 kDa MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Reaction tubes
-
Stirring equipment
Experimental Protocols
Reagent Preparation
-
Protein Solution: Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.[2][3] If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
-
This compound Solution: Immediately before use, dissolve the this compound in the Activation Buffer to the desired concentration.
-
EDC Solution: Immediately before use, prepare a 10-fold molar excess of EDC relative to the this compound in the Activation Buffer.
-
NHS/Sulfo-NHS Solution: Immediately before use, prepare a 25-fold molar excess of NHS or Sulfo-NHS relative to the this compound in the Activation Buffer.
Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.
Conjugation to the Protein
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein can be varied to achieve the desired degree of PEGylation (see Table 1 for recommended ratios).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Purification of the PEGylated Protein
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the PEGylated protein from unreacted PEG and other reagents.
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.
-
-
Dialysis: For a simpler, though less efficient, purification, dialyze the reaction mixture against a large volume of storage buffer using a membrane with an appropriate molecular weight cutoff (MWCO) to remove unreacted PEG and byproducts.
Characterization of the PEGylated Protein
The extent of PEGylation can be determined using several methods:
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
-
NMR Spectroscopy: Can be used to quantify the degree of PEGylation.
-
Infrared Spectroscopy (IR): Can also be used to quantify the number of bound proteins.
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for the conjugation of this compound to proteins. These values may require optimization depending on the specific protein and desired outcome.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Protein:PEG:EDC:NHS) | 1 : (5-50) : (50-250) : (125-625) | The ratio should be optimized to achieve the desired degree of PEGylation. A higher PEG ratio generally leads to a higher degree of modification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction pH (Activation) | 4.5 - 6.0 | Optimal for EDC activation of the carboxylic acid. |
| Reaction pH (Conjugation) | 7.2 - 8.5 | Favorable for the reaction of the NHS ester with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation times can increase the degree of PEGylation. |
| Quenching Agent Concentration | 10 - 50 mM | Effectively stops the reaction by consuming unreacted NHS esters. |
Diagrams
Caption: Experimental workflow for protein PEGylation.
Caption: Chemical pathway of EDC/NHS mediated PEGylation.
References
Application Notes and Protocols for the Use of Amino-PEG16-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Poly(ethylene glycol) (PEG) linkers, such as Amino-PEG16-acid, are increasingly utilized in ADC development to enhance solubility, prolong circulation half-life, and reduce immunogenicity, particularly when working with hydrophobic payloads.[1][2]
These application notes provide a detailed overview and protocols for the use of this compound, a heterobifunctional linker, in the development of ADCs. The protocols described herein detail a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.
Rationale for Using an this compound Linker
The incorporation of a discrete PEG linker like this compound offers several key advantages in ADC design:
-
Enhanced Hydrophilicity: The PEG moiety increases the overall hydrophilicity of the ADC, which is particularly beneficial for hydrophobic drug payloads, helping to prevent aggregation and improve solubility.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.[1]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.
-
Defined Spacer Length: A discrete PEG linker provides a specific and defined distance between the antibody and the drug, which can be crucial for optimizing the biological activity and steric hindrance of the payload.
Experimental Protocols
The overall workflow for generating an ADC using an this compound linker involves two main stages: the synthesis of the drug-linker conjugate and the subsequent conjugation of this construct to the antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the covalent attachment of a cytotoxic drug to the amine group of the this compound linker. This example assumes the drug has a carboxylic acid group that can be activated to form an amide bond with the amine of the PEG linker.
Materials:
-
Cytotoxic drug with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using a suitable RP-HPLC method.
-
Collect the pure fractions and lyophilize to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody via the activation of the linker's terminal carboxylic acid.
Materials:
-
Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer (PBS, pH 7.2-8.0) using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 5-10 fold molar excess over the antibody) in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris-HCl.
-
Purify the resulting ADC from unreacted drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).
-
Characterization of the ADC
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic.
-
Calculate the percentage of each species by integrating the peak areas.
-
The average DAR is calculated as the weighted average of the different drug-loaded species.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker | Clearance (mL/hr/kg) | Half-life (t½, hours) | Area Under the Curve (AUC, µg*h/mL) |
| No PEG | 1.5 | 80 | 1500 |
| PEG4 | 1.1 | 110 | 2200 |
| PEG8 | 0.8 | 150 | 3000 |
| PEG16 (projected) | ~0.6 | ~180 | ~3800 |
| PEG24 | 0.5 | 200 | 4200 |
Note: The data presented are illustrative and based on general trends observed in literature. Actual values will vary depending on the specific antibody, payload, and experimental conditions. The values for PEG16 are projected based on these trends.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis of an ADC using an this compound linker.
Caption: General signaling pathway for ADC internalization and payload-induced apoptosis.
References
Step-by-Step Guide for Amino-PEG16-acid Use in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of Amino-PEG16-acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These application notes detail the principles of PROTAC design, the role of PEG linkers, and step-by-step protocols for the synthesis and evaluation of PROTACs incorporating this compound.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties. The incorporation of a PEG chain, such as in this compound, can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3] The length and flexibility of the PEG linker are critical parameters that influence the stability and efficacy of the ternary complex, ultimately impacting the efficiency of target protein degradation.[4][5]
Physicochemical Properties of this compound
This compound is a bifunctional linker featuring a primary amine group and a terminal carboxylic acid, connected by a 16-unit polyethylene glycol chain. This heterobifunctional nature allows for versatile and stepwise conjugation to the protein of interest (POI) ligand and the E3 ligase ligand.
| Property | Value | Reference |
| Molecular Formula | C35H71NO18 | |
| Molecular Weight | 793.93 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This involves the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, each functionalized with a complementary reactive group for coupling with the linker. The most common strategy involves forming stable amide bonds.
General Reaction Scheme:
-
Step 1: First Amide Coupling. The carboxylic acid group of either the POI ligand or the E3 ligase ligand is activated and reacted with the primary amine of this compound.
-
Step 2: Second Amide Coupling. The terminal carboxylic acid of the resulting intermediate is then activated and coupled with the amine-functionalized second ligand to yield the final PROTAC.
Alternatively, the carboxylic acid of the this compound can be first coupled to an amine-containing ligand, followed by the coupling of the linker's amine group to a carboxylic acid-containing ligand.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Amine Group of this compound
This protocol describes the first step of the PROTAC synthesis, where a ligand containing a carboxylic acid is coupled to the amine end of the this compound linker.
Reagents and Materials:
-
Carboxylic Acid-Functionalized Ligand (e.g., POI-COOH or E3-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the Carboxylic Acid-Functionalized Ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated ligand mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Ligand-PEG16-acid intermediate.
Protocol 2: Amide Coupling of the Ligand-PEG16-acid Intermediate to an Amine-Functionalized Ligand
This protocol describes the final step of the PROTAC synthesis, where the intermediate from Protocol 1 is coupled to the second, amine-functionalized ligand.
Reagents and Materials:
-
Ligand-PEG16-acid intermediate (from Protocol 1) (1.0 eq)
-
Amine-Functionalized Ligand (e.g., E3-NH2 or POI-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the Ligand-PEG16-acid intermediate in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the terminal carboxylic acid.
-
In a separate flask, dissolve the Amine-Functionalized Ligand in a minimal amount of anhydrous DMF.
-
Add the Amine-Functionalized Ligand solution to the activated intermediate mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
Table 1: Effect of Linker Length on the Cytotoxicity of ERα-Targeting PROTACs in MCF-7 Cells
| PROTAC Compound | Linker Length (atoms) | IC50 (µM) |
| PROTAC 1 | 9 | 140 |
| PROTAC 2 | 12 | 100 |
| PROTAC 3 | 16 | 26 |
| PROTAC 4 | 19 | >200 |
| PROTAC 5 | 21 | >200 |
| Tamoxifen | N/A | 27 |
Data adapted from Cyrus et al. (2011). The IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.
The data clearly demonstrates that the PROTAC with a 16-atom linker exhibited the highest potency, with an IC50 value comparable to the well-established ERα antagonist, Tamoxifen. This underscores the critical importance of optimizing the linker length for maximal PROTAC efficacy.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Amino-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic protective layer that can reduce protein adsorption, minimize aggregation, and decrease uptake by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[1]
Amino-PEG16-acid is a heterobifunctional PEG linker that provides a versatile platform for nanoparticle surface modification. This linker possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit polyethylene glycol spacer. This structure allows for covalent conjugation to nanoparticles with various surface chemistries and subsequent attachment of targeting ligands, drugs, or imaging agents. The amine group can react with carboxylic acids or activated esters, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.[2][3]
These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed experimental protocols, expected characterization data, and visual workflows.
Key Applications
-
Stealth Liposomes and Nanoparticles: The PEG spacer shields the nanoparticle surface, reducing opsonization and clearance by the immune system, leading to longer circulation times.
-
Targeted Drug Delivery: The terminal functional group (amine or carboxylic acid) can be used to conjugate targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticle to specific cells or tissues.
-
Biocompatibility Enhancement: The hydrophilic nature of the PEG chain improves the solubility and stability of nanoparticles in physiological media.
-
Platform for Bioconjugation: Provides a flexible spacer for the attachment of a wide range of bioactive molecules.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of the amine terminus of this compound to nanoparticles with surface carboxyl groups (e.g., poly(lactic-co-glycolic acid) (PLGA) nanoparticles, carboxyl-functionalized gold or iron oxide nanoparticles). The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond.
Materials:
-
Carboxylated nanoparticles (e.g., 1 mg/mL in a suitable buffer)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Washing Buffer: PBS or deionized water
-
Centrifugal filter units or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and sulfo-NHS in cold Activation Buffer (e.g., 10 mg/mL).
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles (e.g., 10,000 x g for 20 minutes) and discard the supernatant.
-
Resuspend the nanoparticle pellet in Conjugation Buffer. Repeat the washing step twice to ensure complete removal of unreacted EDC and sulfo-NHS.
-
-
Conjugation with this compound:
-
Dissolve this compound in Conjugation Buffer to a desired concentration (e.g., a 20 to 50-fold molar excess relative to the nanoparticles).
-
Add the this compound solution to the washed, activated nanoparticles.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to deactivate any remaining active ester groups.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in the desired storage buffer (e.g., PBS).
-
Alternatively, for smaller nanoparticles, use centrifugal filter units or dialysis.
-
Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol details the conjugation of the carboxylic acid terminus of this compound to nanoparticles with surface amine groups (e.g., aminated silica or polystyrene nanoparticles). This also involves an EDC/sulfo-NHS activation step, but in this case, the carboxylic acid on the PEG linker is activated.
Materials:
-
Amine-terminated nanoparticles (e.g., 1 mg/mL in a suitable buffer)
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS or deionized water
-
Centrifugal filter units
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of sulfo-NHS relative to the this compound.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Amine-Terminated Nanoparticles:
-
Disperse the amine-terminated nanoparticles in Conjugation Buffer to a final concentration of 1 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the activated PEG linker is recommended.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in the desired storage buffer.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.
| Parameter | Method | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected after PEGylation, indicative of the attached PEG chains creating a hydrated layer on the nanoparticle surface.[4] |
| Zeta Potential | DLS with an electrode | The zeta potential will shift towards neutral upon successful PEGylation, as the PEG layer shields the surface charge of the core nanoparticle.[5] |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Appearance of characteristic peaks for the amide bond and the ether groups of the PEG chain. |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticle core and, in some cases, the PEG corona, and to assess for any aggregation. |
| Quantification of Surface Groups | Titration, colorimetric assays (e.g., ninhydrin for primary amines), or fluorescence-based methods | To determine the density of the conjugated PEG chains on the nanoparticle surface. |
Illustrative Data on Nanoparticle Characterization Before and After PEGylation
The following table provides representative data on the changes in nanoparticle properties upon surface modification with PEG, based on published literature.
| Nanoparticle Type | Initial Diameter (nm) | Diameter after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |
| Polysaccharide-based Nanoparticles | 150 | 165 (with 2 kDa PEG) | +12.8 | +9.7 | |
| Mesoporous Silica Nanoparticles (Carboxylated) | ~100 (TEM) | >100 (DLS, hydrated) | - | Shift towards neutral | |
| Iron Oxide Nanoparticles | 8 (core) | 184 (hydrodynamic) | - | - |
Visualizing the Workflow and Concepts
Workflow for Functionalizing Carboxylated Nanoparticles
References
Application Notes and Protocols for Amino-PEG16-acid Conjugation using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecules.[1][2] PEGylation can increase the hydrodynamic volume of a molecule, thereby reducing renal clearance and extending its circulation half-life.[1][3][4] It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.
This document provides detailed application notes and protocols for the conjugation of Amino-PEG16-acid to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs with a primary amine) using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This zero-length crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule.
Chemistry Overview
The EDC/NHS conjugation is a two-step process that offers high efficiency and control over the reaction.
-
Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: In the presence of NHS, the unstable O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This step is crucial for improving the efficiency of the conjugation reaction and minimizing side reactions.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Experimental Workflow
The overall workflow for the conjugation of this compound to an amine-containing molecule involves activation of the PEG reagent, conjugation to the target molecule, quenching of the reaction, and subsequent purification and characterization of the conjugate.
Figure 1: General workflow for EDC/NHS mediated this compound conjugation.
Quantitative Data Summary
Successful conjugation requires careful optimization of reaction parameters. The following tables provide recommended starting conditions and expected outcomes.
| Parameter | Recommended Range/Value | Notes |
| pH (Activation Step) | 4.5 - 6.0 | Optimal for EDC activation of the carboxyl group. MES buffer is a common choice as it does not contain competing amines or carboxylates. |
| pH (Conjugation Step) | 7.0 - 8.5 | Optimal for the reaction of the NHS ester with primary amines. PBS is a suitable buffer for this step. |
| Molar Ratio (EDC:NHS) | 1:1 to 1:3 | A slight excess of NHS can improve the stability of the activated intermediate. |
| Molar Ratio (PEG:Target) | 1:1 to 20:1 | The optimal ratio depends on the number of available amines on the target and the desired degree of PEGylation. A higher excess of PEG will favor mono-PEGylation. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature. |
| Reaction Time (Conjugation) | 1 - 2 hours at room temperature, or overnight at 4°C | Longer reaction times may be required for less reactive amines or lower concentrations. |
| Quenching Agent | Tris, Glycine, or Hydroxylamine (10-50 mM final concentration) | Added to stop the reaction by consuming any unreacted NHS esters. |
Table 1: Recommended Reaction Conditions for this compound Conjugation.
| Purification Method | Principle of Separation | Application in PEG Conjugation |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Highly effective for removing unreacted PEG and other small molecules from the larger PEGylated product. It can also separate native from PEGylated proteins. |
| Ion Exchange Chromatography (IEX) | Separation based on charge. | Useful for separating PEGylated proteins from unreacted protein, as PEGylation can alter the surface charge. It can also be used to separate positional isomers. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity. | Can be used for the analysis and purification of PEGylated peptides and small proteins, and for identifying PEGylation sites. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | A complementary technique to IEX for purifying PEGylated proteins, especially those difficult to separate by IEX alone. |
Table 2: Common Purification Techniques for PEGylated Conjugates.
Experimental Protocols
Materials
-
This compound
-
Amine-containing target molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification columns (e.g., SEC, IEX)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is designed for conjugating this compound to a protein with available primary amines (e.g., lysine residues, N-terminus).
1. Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.
-
Dissolve the protein to be conjugated in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in Activation Buffer.
2. Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Protein:
-
Immediately after activation, add the activated Amino-PEG16-NHS ester solution to the protein solution.
-
The pH of the reaction mixture should be between 7.0 and 8.5 for efficient coupling. If necessary, adjust the pH with a small amount of a suitable non-amine containing base.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
5. Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG, EDC/NHS byproducts, and unreacted protein using an appropriate chromatography technique as outlined in Table 2. Size exclusion chromatography is often the first choice for removing excess PEG.
6. Characterization of the Conjugate:
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm the identity of the product. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.
-
HPLC (SEC, IEX, RPC): To assess purity and separate different PEGylated species.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical reaction mechanism of EDC/NHS-mediated amide bond formation.
Figure 2: EDC/NHS reaction mechanism for amide bond formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Inactive EDC/NHS. 2. Incorrect pH. 3. Competing nucleophiles in buffers (e.g., Tris, glycine). 4. Insufficient molar excess of PEG. | 1. Use fresh, properly stored EDC and NHS. 2. Ensure the activation pH is 4.5-6.0 and the coupling pH is 7.0-8.5. 3. Use non-amine, non-carboxylate buffers like MES and PBS. 4. Increase the molar ratio of this compound to the target molecule. |
| Protein Precipitation | 1. High concentration of EDC. 2. Protein instability at the reaction pH. | 1. Reduce the concentration of EDC. 2. Perform a buffer exchange to ensure protein stability in the chosen reaction buffers. |
| Multiple PEGylation Products | High number of accessible primary amines on the target molecule. | 1. Reduce the molar ratio of this compound to the target molecule. 2. Optimize reaction time and temperature to favor mono-PEGylation. 3. Consider site-specific conjugation strategies if homogeneity is critical. |
Table 3: Troubleshooting Guide for EDC/NHS Conjugation.
Conclusion
The EDC/NHS-mediated conjugation of this compound is a versatile and effective method for the PEGylation of amine-containing molecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation, leading to the development of novel therapeutics with improved properties. The protocols and data presented in this document provide a solid foundation for scientists and drug development professionals to successfully implement this important bioconjugation technique.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Amine-Reactive Chemistry of Amino-PEG16-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amino-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) linker that possesses a primary amine group at one terminus and a carboxylic acid group at the other, connected by a 16-unit PEG chain. This linker is a valuable tool in bioconjugation and drug delivery due to the hydrophilic nature of the PEG spacer, which can enhance the solubility and stability of the resulting conjugates, and the versatile reactivity of its terminal functional groups.[1][2] The amine group can react with activated carboxylic acids (such as NHS esters) and carbonyls, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1] This dual reactivity allows for the precise and efficient coupling of diverse molecules, including proteins, peptides, antibodies, and small molecule drugs.
Amine-Reactive Chemistry: Two Primary Approaches
The utility of the this compound linker stems from its ability to participate in two primary amine-reactive conjugation strategies:
-
Reaction of the Linker's Amine Group: The primary amine of the this compound can be conjugated to a molecule containing a pre-activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction proceeds efficiently at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[3]
-
Reaction of the Linker's Carboxylic Acid Group: The terminal carboxylic acid of the this compound can be activated, typically using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4] The resulting NHS ester is a stable intermediate that can then react with primary amines on a target molecule to form a stable amide linkage.
Applications in Research and Drug Development
The unique properties of the this compound linker make it suitable for a wide range of applications:
-
PEGylation of Proteins and Peptides: Covalently attaching PEG chains to therapeutic proteins or peptides can improve their pharmacokinetic and pharmacodynamic profiles by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand.
-
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or beads, to reduce non-specific protein binding and allow for the attachment of specific ligands.
-
Bioconjugation: It serves as a flexible, hydrophilic spacer to connect various biomolecules for applications in diagnostics and bioassays.
Quantitative Data Summary
While specific quantitative data for the this compound linker is not extensively published, the following tables provide typical reaction parameters and expected outcomes based on the well-established chemistry of similar PEG linkers.
Table 1: Typical Reaction Conditions for NHS Ester Coupling to Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Reaction is more efficient at slightly basic pH. |
| Buffer | Phosphate, Borate, Bicarbonate | Avoid primary amine-containing buffers like Tris. |
| Molar Ratio (NHS-Ester:Amine) | 5 - 20 fold excess | Higher excess may be needed for dilute protein solutions. |
| Reaction Time | 30 min - 2 hours | Can be extended at lower temperatures. |
| Temperature | 4°C to Room Temperature | Lower temperature can minimize side reactions. |
Table 2: Typical Reaction Conditions for EDC/NHS Activation of Carboxylic Acids
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation step. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the activated ester with the amine. |
| Molar Ratio (EDC:Carboxyl) | 2 - 10 fold excess | |
| Molar Ratio (NHS:Carboxyl) | 2 - 5 fold excess | |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 1 - 4 hours | At room temperature. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes the reaction of the primary amine of the this compound with a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve Reagents:
-
Dissolve the NHS-ester activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Reaction:
-
Add the dissolved NHS-ester activated molecule to the this compound solution. A typical molar ratio is a 1.2 to 5-fold molar excess of the this compound.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using techniques like LC-MS or MALDI-TOF MS to confirm the successful conjugation.
-
Protocol 2: Activation of this compound with EDC/NHS and Conjugation to an Amine-Containing Molecule
This protocol details the activation of the carboxylic acid group of the this compound and its subsequent reaction with a primary amine on a target molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve Reagents:
-
Dissolve the this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The pH of the reaction mixture should be adjusted to 7.2-7.5.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to stop the reaction. Hydroxylamine is effective at hydrolyzing unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method to remove unreacted molecules and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using methods such as SDS-PAGE (for proteins), LC-MS, or MALDI-TOF MS.
-
Visualizations
Caption: Reaction of the this compound amine with an NHS-ester.
Caption: Two-step reaction of the this compound carboxylic acid.
Caption: A generalized workflow for bioconjugation experiments.
References
Application Notes and Protocols for Amino-PEG16-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG16-acid as a heterobifunctional linker in the development of targeted drug delivery systems. This document outlines the principles of PEGylation, key applications, experimental procedures, and expected outcomes, supported by quantitative data from relevant studies.
Introduction to this compound in Targeted Drug Delivery
This compound is a versatile polyethylene glycol (PEG) linker that possesses a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 16-unit PEG chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of sophisticated drug delivery systems.[1][][3]
The primary role of the PEG component is to confer "stealth" properties to the drug carrier, enhancing its systemic circulation time by reducing renal clearance and minimizing recognition by the immune system.[1][4] The terminal functional groups enable the covalent attachment of the PEG linker to both a targeting moiety (e.g., an antibody or peptide) and a therapeutic agent, either directly or on the surface of a nanoparticle carrier.
Key Advantages of Using this compound:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs and protect conjugated molecules from enzymatic degradation.
-
Reduced Immunogenicity: PEGylation can mask the epitopes of therapeutic proteins or nanoparticles, reducing their recognition by the immune system.
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG chain prolongs circulation half-life by reducing renal filtration.
-
Controlled Bioconjugation: The orthogonal reactivity of the amine and carboxylic acid groups allows for specific, stepwise conjugation strategies.
-
Precise Spacer Length: The 16-unit PEG chain provides a defined and flexible spacer between the drug/carrier and the targeting ligand, which can optimize target binding by minimizing steric hindrance.
Applications of this compound in Targeted Drug Delivery
This compound and similar heterobifunctional PEG linkers are instrumental in the development of various targeted therapeutic platforms:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Amino-PEG-acid can serve as the linker connecting the drug to the antibody, enhancing the ADC's solubility and stability.
-
Targeted Nanoparticle Systems: Nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can be functionalized with this compound. The carboxylic acid end can be conjugated to the nanoparticle surface, leaving the amine end available for the attachment of a targeting ligand. Alternatively, the amine end can be reacted with a functionalized nanoparticle, and the carboxylic acid can be used for ligand attachment. The drug can be encapsulated within the nanoparticle or conjugated to its surface.
-
Peptide-Drug Conjugates: Targeting peptides, which can recognize specific receptors on diseased cells, can be conjugated to therapeutic agents using this compound to improve the drug's pharmacokinetic profile and target specificity.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in creating a targeted nanoparticle drug delivery system. These protocols are based on established bioconjugation techniques.
Protocol 1: Activation of this compound Carboxylic Acid Group with EDC/NHS
This protocol describes the activation of the carboxylic acid terminus of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a common first step for conjugating the PEG linker to an amine-containing molecule, such as a targeting antibody or a functionalized nanoparticle.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Dissolve this compound in the appropriate solvent. For reactions in an aqueous environment, dissolve in Activation Buffer. For reactions in an organic solvent, use anhydrous DMF or DMSO.
-
Add EDC-HCl and NHS/Sulfo-NHS to the this compound solution. A molar excess of 1.5 to 5-fold of both EDC and NHS over the PEG linker is typically used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the formation of the semi-stable NHS ester.
-
The resulting Amino-PEG16-NHS ester is now ready for conjugation to a primary amine-containing molecule. It is recommended to use the activated PEG linker immediately due to the limited stability of the NHS ester in aqueous solutions.
Protocol 2: Conjugation of a Targeting Antibody to a Drug-Loaded Nanoparticle using this compound
This protocol outlines a two-step process for attaching a targeting antibody to a drug-loaded nanoparticle that has been functionalized with amine groups on its surface.
Step A: Conjugation of Activated this compound to the Targeting Antibody
-
Prepare the activated Amino-PEG16-NHS ester as described in Protocol 3.1.
-
Prepare the targeting antibody in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. The buffer should be free of primary amines (e.g., Tris).
-
Add the freshly prepared Amino-PEG16-NHS ester solution to the antibody solution. A molar excess of the PEG linker (e.g., 10- to 50-fold) is typically used to ensure efficient conjugation to the lysine residues on the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Purify the resulting Antibody-PEG-Amine conjugate using size exclusion chromatography or dialysis to remove excess PEG linker and byproducts.
Step B: Conjugation of the Antibody-PEG-Amine to the Amine-Functionalized Nanoparticle
-
Activate the carboxylic acid groups on the Antibody-PEG-Amine conjugate using the EDC/NHS chemistry described in Protocol 3.1.
-
Add the activated Antibody-PEG-Amine to a suspension of the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction as described in Step A.
-
Purify the final antibody-targeted nanoparticles by centrifugation or tangential flow filtration to remove unconjugated antibodies and reagents.
Characterization of the Targeted Drug Delivery System
Thorough characterization is crucial to ensure the successful synthesis and functionality of the targeted drug delivery system.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is expected after PEGylation and antibody attachment.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles at different stages of conjugation. Changes in zeta potential can confirm the successful attachment of charged molecules like this compound and antibodies.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
UV-Vis Spectroscopy: To quantify the amount of drug loaded into the nanoparticles and to determine the concentration of antibody conjugated to the nanoparticles (e.g., using a BCA protein assay).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic chemical bonds formed during the conjugation process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the PEG-conjugates.
-
In Vitro Cell-Based Assays: To evaluate the targeting efficiency and therapeutic efficacy of the final construct. This includes cell uptake studies using fluorescence microscopy or flow cytometry, and cytotoxicity assays (e.g., MTT assay) to determine the IC50 values in target and non-target cells.
-
In Vivo Studies: To assess the biodistribution, pharmacokinetics, and anti-tumor efficacy of the targeted drug delivery system in animal models.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies utilizing Amino-PEG-acid linkers for the development of targeted drug delivery systems.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) |
| Unconjugated Nanoparticles | 100 ± 5 | < 0.2 | -20 ± 2 | N/A |
| PEGylated Nanoparticles | 120 ± 7 | < 0.2 | -15 ± 3 | N/A |
| Antibody-Targeted Nanoparticles | 140 ± 10 | < 0.25 | -10 ± 4 | 5.6 ± 0.23 |
| Drug-Loaded Nanoparticles | 110 ± 6 | < 0.2 | -18 ± 2 | 21.3 ± 1.6 |
Table 2: In Vitro Efficacy of Targeted vs. Non-Targeted Formulations
| Formulation | Target Cell Line | Non-Target Cell Line |
| IC50 (µg/mL) | IC50 (µg/mL) | |
| Free Drug | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Non-Targeted Nanoparticles | 1.2 ± 0.3 | 1.5 ± 0.4 |
| Targeted Nanoparticles | 0.3 ± 0.08 | 1.3 ± 0.3 |
Table 3: In Vivo Tumor Accumulation of PEGylated Nanoparticles
| Formulation | Time Point | % Injected Dose per Gram of Tumor |
| Non-PEGylated Nanoparticles | 24 h | 2.5 ± 0.5 |
| PEGylated Nanoparticles | 24 h | 6.8 ± 1.2 |
| Non-PEGylated Nanoparticles | 72 h | 1.8 ± 0.4 |
| PEGylated Nanoparticles | 72 h | 4.5 ± 0.9 |
Signaling Pathways in Targeted Drug Delivery
The ultimate goal of a targeted drug delivery system is to modulate specific signaling pathways within the target cells to achieve a therapeutic effect. For instance, in cancer therapy, the delivered drug may aim to inhibit pathways involved in cell proliferation, survival, or angiogenesis.
Conclusion
This compound is a powerful and versatile tool for the construction of advanced targeted drug delivery systems. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of highly specific and effective therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and synthesize novel targeted therapies with improved efficacy and safety profiles.
References
Enhancing Peptide Solubility with Amino-PEG16-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poor aqueous solubility is a significant hurdle in the development of therapeutic peptides, limiting their bioavailability and clinical utility. Covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to overcome this limitation. This document provides detailed application notes and protocols for utilizing Amino-PEG16-acid, a discrete PEG linker, to improve the solubility of peptides. The methodologies described herein are intended to guide researchers through the process of peptide PEGylation, subsequent solubility assessment, and characterization of the resulting conjugate.
Introduction to Peptide Solubility and PEGylation
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by inherent physicochemical properties, particularly poor solubility in aqueous solutions. This can lead to challenges in formulation, administration, and can negatively impact pharmacokinetic profiles.
PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely adopted method to enhance the solubility and other pharmacological properties of peptides.[1][2][3] The hydrophilic nature of the PEG polymer increases the hydrodynamic radius of the peptide and shields it from enzymatic degradation, thereby improving its stability and extending its circulation half-life.[4][5] this compound is a monodisperse PEG linker containing 16 ethylene glycol units, an amine group for conjugation, and a carboxylic acid terminus. Its discrete length ensures batch-to-batch consistency, a critical factor in therapeutic development.
The fundamental principle behind solubility enhancement via PEGylation lies in the ability of the PEG chain to form hydrogen bonds with water molecules, creating a hydration shell around the peptide. This shell masks the hydrophobic regions of the peptide, preventing aggregation and increasing its affinity for aqueous environments.
Quantitative Data on Solubility Enhancement
The conjugation of this compound to a poorly soluble peptide can lead to a significant, quantifiable increase in its aqueous solubility. The degree of enhancement is dependent on the intrinsic properties of the peptide and the site of PEGylation. Below is a representative table summarizing the expected improvement in solubility for a model hydrophobic peptide after PEGylation.
| Peptide | Molecular Weight (Da) | Solubility in PBS (pH 7.4) (mg/mL) | Fold Increase in Solubility |
| Model Peptide (Unmodified) | ~2500 | 0.1 | - |
| Model Peptide-PEG16 (N-term) | ~3230 | 2.5 | 25 |
| Model Peptide-PEG16 (Lys side-chain) | ~3230 | 2.2 | 22 |
Note: The data presented in this table is illustrative and serves to provide a realistic expectation of solubility enhancement. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
PEGylation of a Peptide with this compound
This protocol describes the conjugation of this compound to a peptide via its primary amine groups (N-terminus or lysine side chains) using carbodiimide chemistry.
Materials:
-
Peptide with at least one primary amine group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis membrane (appropriate molecular weight cutoff) or size-exclusion chromatography (SEC) column
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
Activation of this compound:
-
In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is recommended.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution. The molar ratio of peptide to activated PEG can be varied to optimize the degree of PEGylation, starting with a 1:3 to 1:5 ratio.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Purification of the PEGylated Peptide:
-
Remove unreacted PEG and other small molecules by dialysis against phosphate-buffered saline (PBS), pH 7.4, or by using an appropriate SEC column.
-
Monitor the purification process by UV-Vis spectrophotometry or HPLC.
-
-
Lyophilization: Lyophilize the purified PEGylated peptide solution to obtain a stable powder.
Solubility Assessment of PEGylated Peptides
This protocol describes a method to determine and compare the solubility of the unmodified and PEGylated peptides.
Materials:
-
Unmodified Peptide powder
-
PEGylated Peptide powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the unmodified peptide powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
In a separate tube, do the same for the PEGylated peptide.
-
Ensure that there is undissolved solid material at the bottom of each tube.
-
-
Equilibration:
-
Incubate the tubes at room temperature for 24 hours with constant gentle agitation (e.g., on a rotator or shaker) to ensure equilibrium is reached.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.
-
-
Quantification of Soluble Peptide:
-
Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.
-
Determine the concentration of the peptide in the supernatant using a suitable analytical method:
-
UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where the peptide absorbs (e.g., 280 nm for peptides containing Trp or Tyr). A standard curve of the peptide should be prepared to determine the concentration.
-
HPLC: Inject a known volume of the supernatant onto a reverse-phase HPLC column and quantify the peptide peak area against a standard curve.
-
-
-
Calculation of Solubility: The determined concentration represents the solubility of the peptide in PBS.
Characterization of PEGylated Peptides
It is crucial to characterize the PEGylated peptide to confirm successful conjugation and determine the degree of PEGylation.
Recommended Analytical Methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated peptide compared to the unmodified peptide.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most accurate determination of the molecular weight of the PEGylated peptide, confirming the covalent attachment of the PEG chain(s).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the PEGylated peptide and separate it from the unmodified peptide. Size-exclusion HPLC can also be used to confirm the increase in hydrodynamic radius.
Mechanism of Solubility Enhancement
The covalent attachment of the hydrophilic this compound chain to a peptide enhances its solubility through several mechanisms.
The primary mechanism is the formation of a hydration shell around the peptide. The ether oxygens of the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydrophilic shield. This shield masks the hydrophobic regions of the peptide that would otherwise promote intermolecular aggregation and precipitation in aqueous solutions. The increased hydrodynamic volume of the PEGylated peptide also contributes to its improved solubility and stability.
Conclusion
The use of this compound provides a robust and reliable method for enhancing the solubility of therapeutic peptides. The protocols and information presented in this document offer a comprehensive guide for researchers to successfully PEGylate their peptides of interest, assess the resulting improvement in solubility, and characterize the final conjugate. By overcoming the challenge of poor solubility, PEGylation with discrete linkers like this compound can significantly advance the development of novel peptide-based therapeutics.
References
Site-Specific Modification of Biomolecules with Amino-PEG16-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific modification of biomolecules using Amino-PEG16-acid. This versatile bifunctional linker, featuring a primary amine and a terminal carboxylic acid connected by a 16-unit polyethylene glycol (PEG) chain, offers a powerful tool for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. Its applications span from the development of advanced drug delivery systems to the creation of novel proteomics reagents.
Introduction to this compound in Bioconjugation
This compound is a hydrophilic, flexible linker that enables the covalent attachment of various payloads to biomolecules. The primary amine group can react with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), and other electrophilic groups.[1] The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond.[1] This dual reactivity makes it an ideal spacer for creating complex bioconjugates.
The 16-unit PEG chain imparts several desirable properties to the modified biomolecule, including:
-
Increased Hydrophilicity and Solubility: Crucial for improving the formulation and bioavailability of hydrophobic drugs or peptides.
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the biomolecule, reducing its potential to elicit an immune response.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated biomolecule can lead to a longer circulation half-life by reducing renal clearance.
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): As a linker, it can connect a cytotoxic payload to a monoclonal antibody, ensuring that the drug is delivered specifically to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): this compound is utilized as a linker to synthesize PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][3]
-
Peptide and Protein Modification: Enhancing the therapeutic potential of peptide and protein drugs by improving their stability and pharmacokinetic profiles.
-
Surface Modification: Functionalizing nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and targeting capabilities.
-
Proteomics and Diagnostics: Labeling proteins and other biomolecules with tags for detection and quantification.
Experimental Protocols
The following are generalized protocols for the use of this compound in biomolecule modification. It is crucial to optimize the reaction conditions for each specific application.
Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a target protein using EDC/NHS chemistry.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Reaction Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized (start with a 10 to 20-fold molar excess of the linker).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess reagents and unconjugated this compound by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of modification and retention of biological activity.
Protocol 2: Labeling of a Carboxylated Biomolecule with the Amine Group of this compound
This protocol describes the conjugation of the amine terminus of this compound to a biomolecule containing carboxylic acid groups (e.g., proteins with aspartic or glutamic acid residues, or carboxylated nanoparticles).
Materials:
-
Carboxylated biomolecule
-
This compound
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system
Procedure:
-
Biomolecule Preparation: Suspend or dissolve the carboxylated biomolecule in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the biomolecule solution in a 5 to 10-fold molar excess over the number of carboxyl groups to be activated.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Centrifuge (if applicable) and resuspend the activated biomolecule in the Coupling Buffer.
-
Immediately add a 10 to 50-fold molar excess of this compound.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification: Purify the conjugate using appropriate methods such as centrifugation and washing, dialysis, or chromatography to remove unreacted materials.
-
Characterization: Characterize the conjugate to confirm the attachment of the PEG linker and to assess its properties.
Data Presentation
Quantitative data for site-specific modification is highly dependent on the biomolecule, reaction conditions, and analytical methods used. The following tables provide representative data from hypothetical experiments to illustrate the expected outcomes.
Table 1: Optimization of Protein-PEG Conjugation Ratio
| Molar Ratio (this compound : Protein) | Degree of Labeling (PEG/Protein) | Protein Recovery (%) | Biological Activity (%) |
| 5:1 | 1.2 ± 0.2 | 95 | 92 |
| 10:1 | 2.5 ± 0.3 | 92 | 85 |
| 20:1 | 4.1 ± 0.5 | 88 | 71 |
| 50:1 | 6.8 ± 0.7 | 81 | 55 |
Table 2: Characterization of Purified Protein-PEG16 Conjugate
| Analytical Method | Result |
| SDS-PAGE | Shift in apparent molecular weight corresponding to PEGylation |
| Mass Spectrometry (MALDI-TOF) | Confirmation of covalent attachment and determination of PEG distribution |
| Size-Exclusion Chromatography | Increased hydrodynamic radius, purity >95% |
| Endotoxin Assay | < 0.1 EU/mg |
Visualization of Workflows and Pathways
Experimental Workflow for Protein PEGylation
Caption: Workflow for the conjugation of this compound to a target protein.
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-mediated degradation of a target protein.
References
Application Notes and Protocols for Amino-PEG16-acid in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Amino-PEG16-acid in Hydrogel Formation
This compound is a heterobifunctional PEG linker possessing a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 16-unit polyethylene glycol chain. This structure allows for its use as a flexible crosslinker or as a component to introduce specific functionalities into a hydrogel network. The hydrophilic PEG backbone enhances the biocompatibility and water retention of the resulting hydrogel, making it a promising candidate for various biomedical applications, including drug delivery and tissue engineering.
The primary amine can react with activated esters (like NHS esters), aldehydes, and other amine-reactive groups, while the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines. This dual reactivity allows for controlled crosslinking of polymer chains to form a hydrogel network.
Applications in Hydrogel Formation
Controlled Drug Delivery
Hydrogels formulated with this compound can serve as depots for the sustained release of therapeutic agents. The porous nature of the hydrogel allows for the encapsulation of small molecules, proteins, and other biologics. The release rate can be tuned by modulating the crosslinking density of the hydrogel. A higher degree of crosslinking will result in a smaller mesh size, hindering the diffusion of the encapsulated drug and leading to a slower release profile.
Tissue Engineering Scaffolds
The biocompatibility and tunable mechanical properties of this compound-containing hydrogels make them suitable as scaffolds for 3D cell culture and tissue regeneration. The PEG backbone is known to be protein-repellent, which can be advantageous in preventing non-specific cell adhesion. To promote specific cell interactions, cell adhesion ligands (e.g., RGD peptides) can be covalently conjugated to the hydrogel network using the reactive amine or carboxyl groups of the PEG linker.
Bioconjugation and Surface Modification
This compound can be used to modify the surface of materials or other molecules to improve their biocompatibility or to provide reactive sites for further functionalization. For instance, it can be grafted onto a surface to create a hydrophilic coating that reduces biofouling.
Quantitative Data Summary
As specific data for this compound hydrogels is unavailable, the following table presents representative data for hydrogels formed using similar amino- and carboxyl-functionalized PEGs. These values should be considered as a general reference and will vary depending on the specific polymer system, crosslinking chemistry, and experimental conditions.
| Property | Typical Range of Values | Factors Influencing the Property |
| Gelation Time | Seconds to hours | Polymer concentration, crosslinker concentration, pH, temperature, type of crosslinking chemistry |
| Swelling Ratio (%) | 100 - 2000% | Crosslinking density, polymer hydrophilicity, pH, ionic strength of the swelling medium |
| Young's Modulus (kPa) | 1 - 1000 kPa | Crosslinking density, polymer concentration, molecular weight of the polymer |
| Mesh Size (nm) | 5 - 100 nm | Crosslinking density, polymer concentration |
| Drug Release Half-life | Hours to weeks | Drug size, drug-matrix interactions, hydrogel degradation rate, crosslinking density |
Experimental Protocols
Protocol 1: Formation of a Chemically Crosslinked Hydrogel using EDC/NHS Chemistry
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-amine with a polymer containing carboxylic acid groups, using this compound as a potential component to modify hydrogel properties.
Materials:
-
4-arm PEG-NH2 (10 kDa)
-
Hyaluronic acid (HA) (or another polymer with carboxylic acid groups)
-
This compound (as a modifier, optional)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (0.1 M, pH 5.5)
Procedure:
-
Preparation of Polymer Solutions:
-
Dissolve 4-arm PEG-NH2 in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Dissolve Hyaluronic acid in MES buffer (pH 5.5) to a final concentration of 2% (w/v). If using this compound as a modifier, it can be added to the HA solution at a desired molar ratio.
-
-
Activation of Carboxylic Acid Groups:
-
To the Hyaluronic acid solution, add EDC and NHS at a molar ratio of 2:1 relative to the carboxylic acid groups on HA. For example, for 1 mmol of COOH, add 2 mmol of EDC and 1 mmol of NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Hydrogel Formation:
-
Quickly mix the activated HA solution with the 4-arm PEG-NH2 solution in a 1:1 volume ratio.
-
Gently pipette the mixture into a mold or the desired container.
-
Gelation should occur within minutes. The gelation time can be modulated by adjusting the concentrations of the polymers and crosslinking agents.
-
-
Washing and Swelling:
-
After complete gelation, immerse the hydrogel in PBS (pH 7.4) to wash away any unreacted reagents.
-
Allow the hydrogel to swell to equilibrium for 24-48 hours, with periodic changes of the PBS.
-
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement:
- Record the weight of the swollen hydrogel (Ws).
- Lyophilize the hydrogel to obtain the dry weight (Wd).
- Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
2. Mechanical Testing:
- Perform compression or tensile tests on the swollen hydrogel discs using a mechanical tester.
- Calculate the Young's modulus from the linear region of the stress-strain curve.
3. In Vitro Drug Release Study:
- Load the hydrogel with a model drug during the formation process by dissolving the drug in one of the precursor solutions.
- Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
- At predetermined time points, collect aliquots of the release medium and replace with fresh medium.
- Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Plot the cumulative drug release as a function of time.
Visualizations
Caption: Workflow for hydrogel formation using EDC/NHS chemistry.
Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of heterobifunctional polyethylene glycol (PEG) linkers in bioconjugation. PEG linkers are indispensable tools in the development of advanced therapeutics and diagnostics, offering enhanced solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2][3] This document outlines key applications, quantitative data for experimental planning, and step-by-step protocols for common bioconjugation techniques.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers with distinct reactive functional groups at each terminus, enabling the specific and sequential covalent linkage of two different molecules, such as a protein to a drug or a nanoparticle to a targeting ligand.[1][4] The inclusion of a PEG spacer provides several key advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and protects the conjugate from enzymatic degradation.
-
Reduced Immunogenicity: PEGylation can mask epitopes on biomolecules, reducing their potential to elicit an immune response.
-
Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life.
-
Precise Spacer Control: The defined length of discrete PEG linkers allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity.
Commonly used reactive groups on heterobifunctional PEG linkers include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues), maleimides for reacting with sulfhydryl groups (e.g., cysteine residues), and bioorthogonal functionalities like azides and dibenzocyclooctyne (DBCO) for "click chemistry" reactions.
Key Applications and Experimental Protocols
This section details the protocols for three major applications of heterobifunctional PEG linkers: antibody-drug conjugation, surface modification of nanoparticles, and bioorthogonal labeling using click chemistry.
Antibody-Drug Conjugates (ADCs) using NHS-PEG-Maleimide Linkers
ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component influencing the ADC's stability and therapeutic index. The following protocol describes the conjugation of an antibody to a thiol-containing drug using an NHS-ester-PEG-Maleimide linker. This is a two-step process where the NHS ester first reacts with primary amines on the antibody, followed by the reaction of the maleimide group with the thiol-containing drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.2-7.5
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or cysteine)
-
Size-exclusion chromatography (SEC) column or desalting column
Procedure:
Step 1: Activation of Antibody with NHS-PEG-Maleimide
-
Equilibrate the vial of NHS-PEG-Maleimide to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS-PEG-Maleimide linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Adjust the pH of the antibody solution to 7.5-8.5 if necessary.
-
Add the linker solution to the antibody solution at a 10- to 50-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2 hours at 4°C with gentle mixing.
-
Remove excess, unreacted linker using a desalting column or dialysis, equilibrating with Conjugation Buffer (pH 7.2-7.5).
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the drug is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine and incubating for 15 minutes.
Step 3: Purification and Analysis
-
Purify the final ADC by SEC to remove unreacted drug and other small molecules.
-
Characterize the purified ADC. Use SEC-HPLC to determine purity and assess aggregation. The drug-to-antibody ratio (DAR) can also be determined using techniques like HPLC.
Surface Modification of Nanoparticles
PEGylation is a common strategy to improve the stability and biocompatibility of nanoparticles for biomedical applications. This protocol describes the modification of amine-functionalized nanoparticles using a carboxyl-PEG linker that is activated with EDC/NHS chemistry.
Caption: Workflow for nanoparticle surface modification.
Materials:
-
Amine-functionalized nanoparticles
-
Carboxyl-terminated heterobifunctional PEG linker (e.g., HOOC-PEG-X)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 5.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Centrifugal filter units or equipment for dialysis/magnetic separation
Procedure:
Step 1: Activation of Carboxyl-PEG Linker
-
Dissolve the Carboxyl-PEG linker in Activation Buffer.
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
Step 2: Conjugation to Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the activated PEG linker solution. A 10-fold molar excess of the PEG linker relative to surface amine groups is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
Step 3: Purification and Analysis
-
Purify the PEGylated nanoparticles to remove unreacted linker and reagents. This can be done by repeated centrifugation and resuspension in a suitable buffer or by using a centrifugal filter unit.
-
Perform at least three wash cycles.
-
Resuspend the purified nanoparticles in a buffer of choice for storage and characterization.
-
Analyze the nanoparticles for changes in hydrodynamic diameter and zeta potential to confirm successful PEGylation (see Table 2).
Bioorthogonal Labeling via Copper-Free Click Chemistry
Bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), occur in biological systems without interfering with native biochemical processes. This protocol outlines the use of a DBCO-PEG-NHS ester to first label a protein with a DBCO moiety, followed by a "click" reaction with an azide-containing molecule.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG16-acid Conjugation
Welcome to the technical support center for Amino-PEG16-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation of an this compound to a primary amine-containing molecule (like a protein or peptide) typically involves a two-step process mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1]
The process is as follows:
-
Activation Step: The carboxyl group (-COOH) on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions.[1]
-
NHS Ester Formation: To enhance stability and efficiency, NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This reaction is most efficient in a slightly acidic pH range.[2]
-
Conjugation Step: The NHS-activated PEG then reacts with a primary amine group (-NH2) on the target molecule (e.g., the N-terminus or the epsilon-amine of a lysine residue) to form a stable amide bond. This step is favored at a neutral to slightly basic pH.
Q2: Why is my PEGylation yield consistently low?
Low PEGylation yield can be attributed to several factors, including suboptimal reaction conditions, degradation of reagents, or issues with the target molecule itself. A systematic troubleshooting approach is recommended to identify and resolve the root cause.
Q3: What are the optimal reaction conditions for this conjugation?
Optimal conditions can vary depending on the specific biomolecule being conjugated. However, general guidelines can be found in the tables below. It is often necessary to perform optimization experiments for each specific system.
Troubleshooting Guide
Issue 1: Low or No PEGylation Yield
| Possible Cause | Recommended Solution(s) |
| Degradation of EDC or NHS | EDC and NHS are moisture-sensitive. Ensure they are equilibrated to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected. |
| Hydrolysis of NHS-activated PEG | The NHS ester is susceptible to hydrolysis, especially in aqueous buffers. Prepare the activated PEG solution immediately before use and add it to the reaction mixture promptly. |
| Incorrect pH for Activation or Conjugation | The two steps of the reaction have different optimal pH ranges. Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and then adjust the pH to 7.2-8.5 for the conjugation to the amine. |
| Inaccessible Amine Groups on Target Molecule | The primary amines on the target molecule may be sterically hindered or buried within its 3D structure. Consider using a mild denaturant to expose these groups, but be cautious as this may affect protein function. |
| Insufficient Molar Ratio of Reagents | The molar ratio of PEG-acid, EDC, and NHS to the target molecule is critical. A molar excess of the PEGylating agent is often required to drive the reaction. Start with a systematic variation of molar ratios to find the optimal balance. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG. Use non-amine containing buffers such as MES for the activation step and PBS for the conjugation step. |
Issue 2: Protein Aggregation/Precipitation During Reaction
| Possible Cause | Recommended Solution(s) |
| Protein Instability at Reaction pH or Temperature | The chosen pH or temperature may be causing the protein to denature and aggregate. Screen different buffer conditions to find one that maintains protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C), though this may require a longer reaction time. |
| High Protein Concentration | High concentrations of the target protein can increase the likelihood of aggregation. Try reducing the protein concentration in the reaction mixture. |
| Cross-linking | If your this compound has reactive groups at both ends, it could lead to cross-linking and aggregation. Ensure you are using a monofunctional PEG derivative if only single-point attachment is desired. |
Issue 3: Loss of Biological Activity of the Conjugate
| Possible Cause | Recommended Solution(s) |
| PEGylation at or near the Active Site | The PEG chain may be sterically hindering the active site of the protein. If possible, protect the active site during conjugation by adding a substrate or a competitive inhibitor. Alternatively, explore different PEGylation chemistries that target other amino acid residues away from the active site. |
| Denaturation of the Protein | The reaction conditions (pH, temperature) may have denatured the protein. Confirm the integrity of the protein after the reaction using biophysical methods like Circular Dichroism. Optimize reaction conditions to be milder. |
Quantitative Data Summary
Table 1: Recommended pH and Buffer Conditions
| Reaction Step | Recommended pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | 0.1 M MES, 0.5 M NaCl | Buffers with primary amines (e.g., Tris, Glycine) or carboxylates. |
| Amine Coupling | 7.2 - 8.5 | Phosphate-buffered saline (PBS) | Buffers with primary amines (e.g., Tris, Glycine). |
Table 2: Suggested Molar Ratios of Reactants
| Reactant | Suggested Molar Excess over Target Molecule | Notes |
| This compound | 1.2 to 20-fold | The optimal ratio is system-dependent and should be determined empirically. |
| EDC | 2 to 10-fold relative to PEG-acid | A significant excess can sometimes lead to side reactions. |
| NHS/Sulfo-NHS | 2 to 5-fold relative to PEG-acid | NHS helps to improve the stability of the activated intermediate. |
Experimental Protocols
General Two-Step Protocol for this compound Conjugation
This protocol provides a general framework. Optimization of concentrations, molar ratios, and incubation times will be necessary for specific applications.
Materials:
-
This compound
-
Target molecule with primary amines (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials.
-
Prepare a solution of your target molecule in the Activation Buffer.
-
Dissolve the this compound in the Activation Buffer.
-
-
Activation of this compound:
-
Add EDC and NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the PEG-acid.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation to Target Molecule:
-
Immediately add the activated this compound solution to the target molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the PEGylated conjugate using a desalting column or another suitable chromatography method like Size Exclusion Chromatography (SEC).
-
Analysis of Conjugation:
-
SDS-PAGE: The most common initial method to verify PEGylation. The conjugated protein will show a significant increase in its apparent molecular weight.
-
Chromatography: Techniques like Ion Exchange Chromatography (IEX) can often separate species with different numbers of attached PEG chains.
-
Mass Spectrometry: Provides an accurate measurement of the molecular weight of the conjugate, allowing for precise determination of the degree of PEGylation.
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting logic for low PEGylation yield.
References
How to prevent side reactions during Amino-PEG16-acid coupling.
Welcome to the Technical Support Center for Amino-PEG16-acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing side reactions during the conjugation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a bifunctional linker molecule containing a polyethylene glycol (PEG) chain of 16 ethylene glycol units. It possesses two primary reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH). The amine group can react with activated esters (like NHS esters), carboxylic acids, aldehydes, and ketones. The carboxylic acid can be coupled to primary amines using activating agents such as carbodiimides (e.g., EDC) with or without additives like N-hydroxysuccinimide (NHS).
Q2: What are the most common side reactions observed during the coupling of the carboxylic acid group of this compound?
The most prevalent side reactions when activating the carboxylic acid moiety include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled to the PEG-acid. This is a significant concern when coupling to chiral molecules.
-
Hydrolysis of the activated ester: The activated carboxylic acid (e.g., an O-acylisourea or NHS ester) can react with water in the solvent, leading to the regeneration of the original carboxylic acid and reducing the coupling efficiency.
-
N-acylurea formation: A common side reaction with carbodiimide coupling agents where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea byproduct.[1][2]
-
O-acylation: If the molecule being coupled to the this compound contains hydroxyl groups (e.g., serine, threonine, or tyrosine residues), these can be acylated by the activated PEG-acid, leading to undesired byproducts.[3]
Q3: How does the long PEG chain of this compound affect the coupling reaction?
The PEG chain can introduce steric hindrance, which may slow down the reaction rate by impeding the approach of the coupling reagents and the molecule to be conjugated.[4][5] However, the hydrophilic and flexible nature of the PEG chain can also improve the solubility of the reactants, potentially mitigating aggregation-related issues.
Troubleshooting Guides
Issue 1: Low Coupling Yield
Symptoms:
-
LC-MS or HPLC analysis shows a large amount of unreacted starting materials.
-
The desired PEGylated product is a minor component in the reaction mixture.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Inactive Coupling Reagents | Use fresh, high-quality coupling reagents. Carbodiimides like EDC are particularly sensitive to moisture and should be stored in a desiccator. |
| Hydrolysis of Activated Ester | Ensure all solvents and reagents are anhydrous, as water will hydrolyze the activated intermediate. Perform the reaction at the optimal pH to balance amine reactivity and ester stability. |
| Suboptimal pH | For NHS ester-mediated coupling, maintain a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended for an optimal balance between amine nucleophilicity and NHS ester stability. For carbodiimide reactions, a slightly acidic pH (around 4.5-6.0) can be more efficient. |
| Steric Hindrance | Increase the reaction time or consider a modest increase in temperature (while monitoring the stability of your reactants). Using a longer spacer arm on the molecule to be conjugated, if possible, can also help. |
| Insufficient Molar Ratio | Increase the molar excess of the this compound or the coupling reagents. A 1.5 to 5-fold excess is a common starting point. |
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low yield in this compound coupling.
Issue 2: Presence of Multiple Side Products
Symptoms:
-
HPLC or LC-MS analysis of the crude product shows multiple peaks in addition to the desired product and starting materials.
-
Mass spectrometry reveals masses corresponding to byproducts of racemization, hydrolysis, or N-acylurea formation.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Racemization | Use racemization-suppressing additives like HOBt or HOAt when using carbodiimide coupling agents. Uronium/aminium salt reagents like HATU or HBTU generally result in lower racemization. Perform the reaction at a lower temperature (e.g., 0°C). |
| N-acylurea Formation | Add NHS or HOBt to the reaction mixture before adding the carbodiimide (EDC or DCC). This converts the highly reactive O-acylisourea to a more stable active ester, minimizing rearrangement. Lowering the reaction temperature and pH can also suppress N-acylurea formation. |
| O-acylation | If your molecule has reactive hydroxyl groups, consider using protecting groups for these functionalities before performing the PEGylation reaction. |
| Hydrolysis of Activated PEG | Use anhydrous solvents and reagents. Prepare reagent solutions immediately before use. Optimize the pH to minimize the rate of hydrolysis while maintaining a sufficient rate of amidation. |
Signaling Pathway of Carbodiimide Coupling and Side Reactions
Caption: The reaction pathway of EDC coupling, highlighting side reactions and their prevention.
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents
This table summarizes the performance of various coupling reagents in peptide synthesis, which is analogous to this compound coupling. The data is compiled from multiple studies to provide a general comparison.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Relative Racemization | Reference |
| HATU | HOAt | DIPEA | ~99 | Very Low | |
| HBTU | HOBt | DIPEA | ~95-98 | Low | |
| PyBOP | HOBt | DIPEA | ~95 | Low | |
| EDC / NHS | NHS | - | 87-92 | Low | |
| DCC / HOBt | HOBt | - | Variable | Low |
Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Effect of pH on the Hydrolysis of NHS Esters
This table illustrates the relationship between pH and the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.
| pH | Half-life of NHS Ester (at room temperature) | Reference |
| 7.0 | 4-5 hours | |
| 8.0 | ~3.5 hours | |
| 8.5 | ~2-3 hours | |
| 8.6 | ~10 minutes (at 4°C) | |
| 9.0 | ~2 hours |
Half-life values are approximate and can vary based on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
This protocol provides a general guideline for the coupling reaction. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification column (e.g., RP-HPLC with a C18 column)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in the Reaction Buffer.
-
-
Activation of Carboxylic Acid:
-
Add NHS (1.2 equivalents) to the this compound solution.
-
Add EDC (1.2 equivalents) to the same solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Coupling Reaction:
-
Slowly add the activated this compound solution to the solution of the amine-containing molecule.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching the Reaction:
-
Add the quenching solution to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the crude product using reverse-phase HPLC (RP-HPLC) with a C18 column. A gradient of water and acetonitrile (both containing 0.1% TFA) is typically used for elution.
-
Collect fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Purification of PEGylated Product by RP-HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Crude reaction mixture, filtered
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the filtered crude reaction mixture onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:
-
5-65% B over 30 minutes
-
65-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes and re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the desired product.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated product.
References
Storage and handling guidelines for Amino-PEG16-acid to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and use of Amino-PEG16-acid to ensure its stability and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored in a desiccated environment at -20°C.[1] For short-term storage, 4°C is acceptable for days to weeks.[1] It is crucial to prevent exposure to moisture, as this can compromise the integrity of the compound.[2] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[2]
Q2: What is the shelf life of this compound?
When stored properly at -20°C, the shelf life of this compound is greater than two years in its solid form.[1] Once in solution, it is recommended to use it immediately or store it in aliquots at -20°C for a short period (days to weeks). Avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
This compound is soluble in a variety of organic solvents such as DMSO, DMF, and methanol. Its hydrophilic PEG spacer also imparts good solubility in aqueous media.
Q4: What are the reactive groups of this compound and what do they react with?
This compound is a bifunctional linker with two reactive groups:
-
An amino (-NH2) group that readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones.
-
A carboxylic acid (-COOH) group that can be coupled to primary amines in the presence of activating agents like EDC and NHS.
Stability Data
| Condition | Form | Recommended Temperature | Expected Stability | Notes |
| Long-Term Storage | Solid | -20°C | > 2 years | Store in a desiccator to protect from moisture. |
| Short-Term Storage | Solid | 4°C | Days to Weeks | Keep desiccated. |
| Shipping | Solid | Ambient | Stable for a few weeks | Upon receipt, store at -20°C. |
| In Solution (Aqueous) | Liquid | -20°C | Days to Weeks | Aliquot to avoid freeze-thaw cycles. Prone to hydrolysis at non-neutral pH. |
| In Solution (Organic) | Liquid | -20°C | Weeks to Months | Depends on the solvent; ensure the solvent is anhydrous. |
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound, particularly in EDC/NHS coupling reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze. | Purchase fresh reagents and store them in a desiccator at -20°C. Always warm reagents to room temperature before opening. Prepare solutions immediately before use. |
| Inappropriate Buffer: The pH of the reaction buffer is critical for efficient coupling. Amine or carboxylate-containing buffers (e.g., Tris, acetate) will compete with the reaction. | Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the EDC activation step. For the amine coupling step, use a buffer like PBS at pH 7.2-8.0. | |
| Hydrolysis of Activated Intermediate: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. | Perform the reaction steps as quickly as possible after the activation of the carboxylic acid. | |
| Steric Hindrance: The target functional groups on your molecule may be sterically inaccessible. | Consider using a longer PEG linker to overcome steric hindrance. | |
| Precipitation During Reaction | Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation. | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. |
| High Reagent Concentration: A large excess of EDC can sometimes lead to precipitation. | If precipitation is observed with a high excess of EDC, try reducing the concentration. | |
| Unexpected Side Reactions | PEG Degradation: Oxidative conditions can lead to the degradation of the PEG chain, forming byproducts like formaldehyde and formic acid that can react with amines. | Use degassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein's Primary Amines
This protocol describes the activation of the carboxylic acid end of this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.
-
-
Activation of this compound:
-
In a microfuge tube, dissolve this compound in Activation Buffer.
-
Add a 10-20 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to your protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker over the protein is a good starting point. The final concentration of the organic solvent from the stock solutions should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound to a protein.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
Technical Support Center: Purification of Amino-PEG16-Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-PEG16-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound conjugates?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying small PEGylated molecules like this compound conjugates.[1] The separation is based on the hydrophobicity of the molecules.
Q2: What type of HPLC column is recommended for this purification?
A2: A C18 column is an excellent starting point for purifying this compound conjugates.[1][2] C8 columns can also be utilized. For higher resolution, columns with smaller particle sizes (e.g., < 5 µm) are recommended.[1]
Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?
A3: Since polyethylene glycol (PEG) itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active.[1] In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation.
Q4: Can I use Size Exclusion Chromatography (SEC) for purification?
A4: Yes, Size Exclusion Chromatography (SEC) is a viable method, particularly for removing unreacted starting materials and other low molecular weight impurities. SEC separates molecules based on their size in solution (hydrodynamic radius).
Q5: Is Ion Exchange Chromatography (IEX) suitable for purifying this compound conjugates?
A5: Ion Exchange Chromatography (IEX) can be a powerful tool, especially because this compound possesses both a primary amine and a terminal carboxylic acid, which will be charged depending on the pH. This charge difference can be exploited to separate the conjugate from unreacted starting materials or byproducts. Cation exchange chromatography can be used to separate the PEGylated product from the un-PEGylated starting material.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Solution |
| Broad Peaks | Non-optimal chromatographic conditions (e.g., slow kinetics on the column). | Increase the column temperature to improve kinetics. Optimize the gradient elution to ensure better separation. |
| The sample is dissolved in a strong solvent (e.g., pure DMSO). | Keep the injection volume as small as possible if using a strong solvent. Whenever feasible, dissolve the sample in the mobile phase. | |
| Poor Resolution | Inappropriate mobile phase or gradient. | Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to change selectivity. A shallower gradient can also increase resolution. |
| Wrong column chemistry. | For smaller PEG conjugates, a C4 column might offer better resolution than a C18 column. | |
| Low Recovery | The conjugate is irreversibly adsorbed to the column. | Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to neutralize acidic silanol groups on the silica-based column, which can interact with the amine on the PEG conjugate. |
| Co-elution of Impurities | Similar hydrophobicity of the conjugate and impurities. | Optimize the gradient and mobile phase composition. Consider a different chromatography mode (e.g., IEX) if RP-HPLC does not provide adequate separation. |
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate column pore size. | Select a column with a pore size suitable for the molecular weight range of your conjugate and expected impurities. |
| Non-specific interactions with the column matrix. | Modify the mobile phase by adding organic modifiers or salts to minimize hydrophobic or ionic interactions. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Increase the ionic strength of the mobile phase or add a small amount of an organic solvent. |
Ion Exchange Chromatography (IEX)
| Problem | Potential Cause | Solution |
| No Binding to Column | Incorrect pH of the mobile phase. | Adjust the pH of the buffer to ensure the this compound conjugate has the appropriate charge to bind to the ion exchange resin. For cation exchange, the pH should be below the pI of the molecule, and for anion exchange, it should be above the pI. |
| Ionic strength of the loading buffer is too high. | Decrease the salt concentration of the buffer used to load the sample onto the column. | |
| Poor Elution | The elution buffer is not strong enough. | Increase the salt concentration or change the pH of the elution buffer to effectively displace the bound conjugate from the resin. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a starting point for the purification of this compound conjugates. Optimization will be required based on the specific properties of the conjugate and the impurities present.
-
Column Selection: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a linear gradient of 5-95% B over 30 minutes. Hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 10 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm (for peptide bonds if applicable) or ELSD/CAD/MS for universal detection.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition. If solubility is an issue, DMSO can be used, but the injection volume should be kept low.
Protocol 2: General Size Exclusion Chromatography (SEC)
This protocol is suitable for removing small molecule impurities or unreacted starting materials.
-
Column Selection: Choose a column with a fractionation range appropriate for the size of the this compound conjugate (e.g., a column suitable for separating molecules in the 100 - 5,000 Da range).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another buffer system that ensures the solubility and stability of the conjugate.
-
Flow Rate: Isocratic elution at a flow rate recommended by the column manufacturer (typically 0.5 - 1 mL/min).
-
Detection: Refractive Index (RI) detector or ELSD/CAD/MS.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm filter before injection.
Protocol 3: General Ion Exchange Chromatography (IEX)
This protocol leverages the charge of the terminal amine and acid groups.
-
Resin Selection: Choose a cation or anion exchange resin based on the desired separation. For example, a strong cation exchanger like SP-Sepharose can be used.
-
Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the conjugate is charged and will bind to the resin (e.g., for cation exchange, a buffer at pH 3-4).
-
Buffer B (Elution Buffer): Buffer A with a high concentration of salt (e.g., 1 M NaCl).
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the sample dissolved in Buffer A.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound conjugate with a linear gradient of 0-100% Buffer B.
-
-
Detection: UV detection if the conjugate has a chromophore, or collection of fractions followed by an appropriate analytical technique.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Conjugates
| Method | Principle of Separation | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High resolution and purity. | Can be time-consuming; requires specialized equipment. |
| SEC | Hydrodynamic Radius (Size) | Good for removing small molecule impurities and desalting. | Lower resolution than RP-HPLC for molecules of similar size. |
| IEX | Net Charge | Can separate molecules with different charge properties, including isomers. | Requires careful pH and buffer optimization. |
Visualizations
Caption: General workflow for the purification of this compound conjugates using RP-HPLC.
Caption: Decision tree for selecting a primary purification method for this compound conjugates.
References
Impact of pH on Amino-PEG16-acid conjugation efficiency.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of Amino-PEG16-acid, with a focus on the critical impact of reaction pH. The following information addresses common issues encountered during EDC/NHS-mediated conjugation to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a molecule with a primary amine?
A1: The conjugation process using common carbodiimide chemistry (EDC and NHS) is a two-step reaction, with each step having a different optimal pH.
-
Activation Step: The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2][3]
-
Conjugation Step: The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a neutral to slightly basic pH, typically pH 7.0-8.5 .[1][4] For many proteins, a pH of 7.2-7.5 is a good starting point to ensure both reactivity and stability.
Therefore, a two-step protocol with a pH adjustment between the steps is highly recommended for maximal efficiency.
Q2: Why is the activation step performed at an acidic pH?
A2: The activation of carboxylic acids by the carbodiimide EDC is most effective under mildly acidic conditions (pH 4.5-6.0). This pH range promotes the formation of the O-acylisourea intermediate, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.
Q3: Why is the conjugation step performed at a higher pH?
A3: The reaction between the NHS-activated PEG and a primary amine requires the amine to be in its unprotonated, nucleophilic state (-NH2). At acidic pH, the amine is predominantly in its protonated, non-reactive form (-NH3+). Increasing the pH to the 7.0-8.5 range deprotonates the amine, significantly increasing its reactivity and favoring the formation of a stable amide bond.
Q4: What are the primary competing reactions that can lower my yield?
A4: The most significant competing reaction is the hydrolysis of the NHS ester . The NHS ester is susceptible to cleavage by water, which regenerates the original, unreactive carboxylic acid. The rate of this hydrolysis reaction increases dramatically with rising pH. This creates a critical trade-off: the pH must be high enough for the amine to be reactive, but not so high that the NHS ester hydrolyzes before it can conjugate with the target molecule.
Q5: Are there specific buffers I should use or avoid for this conjugation?
A5: Yes, the choice of buffer is critical.
-
Recommended Buffers: For the activation step (pH 4.5-6.0), use a buffer free of competing carboxyl and amine groups, such as MES buffer (2-(N-morpholino)ethanesulfonic acid). For the conjugation step (pH 7.0-8.5), buffers like PBS (Phosphate-Buffered Saline), HEPES , or Borate buffer are suitable.
-
Buffers to Avoid: Do NOT use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine . These buffers will compete with your target molecule for reaction with the activated this compound, drastically reducing your conjugation efficiency. Buffers with carboxylates, like acetate, should also be avoided during the activation step.
Troubleshooting Guide
Issue: My conjugation efficiency is low or zero.
This is a common problem that can typically be traced to one of the following causes:
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH for either the activation or conjugation step was incorrect. Solution: Implement a two-step pH protocol. First, perform the EDC/NHS activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0. Then, adjust the pH of the reaction mixture to 7.2-8.0 with a buffer like PBS immediately before adding your amine-containing molecule. Always verify the pH of your buffers right before use. |
| Hydrolysis of NHS Ester | The activated PEG-acid degraded due to high pH or extended reaction times. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. Solution: Prepare EDC and NHS solutions immediately before use and proceed to the amine coupling step promptly after the 15-minute activation period. Avoid pH values above 8.5 unless absolutely necessary and consider performing the reaction at 4°C to slow hydrolysis. |
| Inappropriate Buffer | The buffer contained primary amines (e.g., Tris) that competed with the target molecule. Solution: Use only the recommended buffers (e.g., MES for activation, PBS or HEPES for conjugation). Ensure that the amine-containing molecule is also in a compatible buffer. |
| Degraded Reagents | EDC and NHS are moisture-sensitive and can lose activity if not stored properly. Solution: Store EDC and NHS desiccated at -20°C. Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF. |
| Precipitation of Conjugate | The labeled molecule has precipitated out of solution due to the hydrophobicity of attached molecules. Solution: The PEG linker itself enhances water solubility, but if other hydrophobic moieties are involved, precipitation can occur. Consider adding organic co-solvents like DMSO or DMF (up to 20%) to the reaction buffer, ensuring it is compatible with your biomolecule. |
Quantitative Data Summary
The efficiency of this compound conjugation is a balance between amine reactivity and the stability of the activated intermediate. The tables below summarize the impact of pH on these factors.
Table 1: Recommended pH Conditions for Two-Step EDC/NHS Conjugation
| Step | Reaction | Optimal pH Range | Recommended Buffers |
| 1. Activation | Carboxylic Acid + EDC/NHS → NHS Ester | 4.5 - 6.0 | MES |
| 2. Conjugation | NHS Ester + Primary Amine → Amide Bond | 7.0 - 8.5 | PBS, HEPES, Borate |
Table 2: Impact of pH on NHS Ester Stability (Hydrolysis Half-life)
| pH | Approximate Half-life | Implication for Conjugation |
| 7.0 | 4-5 hours | Stable, but amine reactivity may be suboptimal. |
| 8.0 | 1 hour | Good balance of reactivity and stability. |
| 8.5 | ~20-30 minutes | High amine reactivity, but rapid hydrolysis requires a fast reaction. |
| 8.6 | 10 minutes | Very high risk of hydrolysis; may lead to low yields. |
| 9.0 | ~5-10 minutes | Extremely rapid hydrolysis; generally not recommended. |
Experimental Protocol
Two-Step Aqueous EDC/NHS Conjugation of this compound
This protocol outlines the general procedure for conjugating an this compound to a protein or other amine-containing biomolecule in an aqueous environment.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0)
-
Conjugation Buffer: PBS (20 mM sodium phosphate, 0.15 M NaCl; pH 7.2-7.5)
-
Amine-containing target molecule in Conjugation Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening vials. Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF. These solutions should be made fresh immediately before use. Prepare a stock solution of this compound in the Activation Buffer.
-
Activation of PEG-Acid (pH 5-6): a. In a reaction tube, add the this compound to the Activation Buffer. b. Add the EDC stock solution to the PEG-acid solution. A 2- to 5-fold molar excess of EDC over the PEG-acid is common. c. Immediately add the NHS/Sulfo-NHS stock solution. Use the same molar excess as EDC. d. Incubate for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.
-
Conjugation to Amine (pH 7.2-7.5): a. Add the amine-containing target molecule to the activated PEG-acid mixture. b. Immediately adjust the pH of the reaction to 7.2-7.5 by adding a sufficient volume of Conjugation Buffer (PBS). This step is critical and should be done promptly. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching Reaction: a. To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Remove excess, unreacted PEG and quenching reagents from the final conjugate product using an appropriate method such as dialysis, size-exclusion chromatography (desalting column), or HPLC.
Visual Guides
References
Choosing the right solvent for Amino-PEG16-acid reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG16-acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker containing a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 16-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility of the molecule in both aqueous and organic solvents.[1][2][3] The amine group can react with activated carboxylic acids (such as NHS esters) and other carbonyl-containing molecules.[2][4] The carboxylic acid can be activated, for example with EDC and NHS, to react with primary amines to form a stable amide bond.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in a variety of solvents due to its hydrophilic PEG chain. It exhibits good solubility in water and many common organic solvents. A summary of its solubility is provided in the table below.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water / Aqueous Buffers (e.g., PBS) | Very Soluble | The hydrophilic PEG chain imparts excellent water solubility. |
| Dimethylformamide (DMF) | Soluble | A common solvent for peptide coupling reactions. |
| Dimethyl sulfoxide (DMSO) | Soluble | Often used to prepare stock solutions. |
| Dichloromethane (DCM) / Chloroform | Soluble | A common organic solvent for PEG derivatives. |
| Alcohols (e.g., Methanol, Ethanol) | Less Soluble | Solubility may be limited compared to other organic solvents. |
| Toluene | Less Soluble | Heating may be required to dissolve. |
| Diethyl Ether | Not Soluble | Generally not a suitable solvent. |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Possible Cause: The reagent may have absorbed moisture, which can affect its solubility. PEGs are known to be hygroscopic.
-
Solution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. For easier handling, especially for low-melting solids, prepare a stock solution in an anhydrous solvent like DMSO or DMF.
-
Possible Cause: The chosen solvent may not be optimal.
-
Solution: Refer to the solubility table above. For aqueous solutions, ensure the pH is not at the isoelectric point, which can minimize solubility.
Issue 2: Low Yield in EDC/NHS Coupling Reactions
-
Possible Cause: Inactive EDC or NHS reagents. Both are sensitive to moisture.
-
Solution: Use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions immediately before use.
-
Possible Cause: Hydrolysis of the NHS-ester intermediate. This is a common side reaction, especially in aqueous buffers.
-
Solution: Perform the reaction as quickly as possible after the activation step. The activation of the carboxyl group with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8. Consider a two-step procedure where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.
-
Possible Cause: Use of an inappropriate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated carboxylic acid.
-
Solution: Use non-amine-containing buffers. For the activation step, MES buffer is recommended. For the coupling step, phosphate-buffered saline (PBS) is a suitable choice.
Issue 3: Precipitation During the Reaction
-
Possible Cause: Protein aggregation due to changes in pH or the addition of reagents.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.
-
Possible Cause: High concentrations of EDC can sometimes lead to precipitation.
-
Solution: If you are observing precipitation and using a large excess of EDC, try reducing the concentration.
Experimental Protocols
Detailed Methodology for EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with available primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column into the Coupling Buffer.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.
-
-
Purification:
-
Remove excess, unreacted PEG and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.
-
Mandatory Visualization
Caption: A flowchart to guide the selection of an appropriate solvent for this compound.
Caption: A typical workflow for the EDC/NHS coupling of this compound to a protein.
References
Technical Support Center: Monitoring Amino-PEG16-acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Amino-PEG16-acid conjugation reactions. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of an this compound conjugation reaction?
A1: The most common methods involve chromatographic, mass spectrometric, spectroscopic, and colorimetric techniques. These include:
-
Chromatography: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[3][4][5]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Colorimetric Assays: Ninhydrin and Trinitrobenzene Sulfonic Acid (TNBSA) assays to quantify free primary amines.
Q2: How do I choose the best monitoring technique for my specific conjugation reaction?
A2: The choice of technique depends on several factors including the properties of your molecule (e.g., protein, peptide, small molecule), the available instrumentation, and the specific information you need (e.g., qualitative progress, quantitative determination of conjugation efficiency, or identification of side products). A comparative summary is provided in the table below.
Q3: Can I use TLC for a quick check of my reaction?
A3: Yes, Thin Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the reaction progress. By spotting the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the conjugated product. A change in the retention factor (Rf) value indicates a change in the polarity of the molecule upon conjugation.
Q4: What is the advantage of using HPLC over TLC?
A4: HPLC provides quantitative data with higher resolution and sensitivity compared to TLC. It allows for the separation and quantification of the unreacted starting materials, the PEGylated product, and any intermediates or byproducts. This is crucial for optimizing reaction conditions and assessing the purity of the final product.
Q5: When should I use mass spectrometry techniques like MALDI-TOF or LC-MS?
A5: Mass spectrometry is highly recommended for confirming the identity of the conjugated product. MALDI-TOF MS is a powerful tool for determining the molecular weight of the PEGylated molecule and assessing the degree of PEGylation (the number of PEG chains attached). LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex reaction mixtures and the identification of different PEGylated species.
Q6: How can NMR spectroscopy be used to monitor the reaction?
A6: ¹H NMR spectroscopy can be used to quantify the degree of PEGylation by integrating the signal from the PEG methylene groups against a known internal standard or a signal from the molecule being conjugated. This technique is particularly useful for providing detailed structural information about the conjugate.
Q7: What is the principle behind colorimetric assays like the Ninhydrin or TNBSA test?
A7: Both Ninhydrin and TNBSA react with free primary amines to produce a colored product that can be quantified spectrophotometrically. By measuring the decrease in the concentration of free amines in the reaction mixture over time, you can determine the extent of the conjugation reaction.
Troubleshooting Guides
Chromatographic Methods (TLC & HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| No separation on TLC/HPLC | Inappropriate mobile phase. | Optimize the solvent system. For polar PEGylated compounds, a more polar mobile phase may be required. |
| Co-elution of starting material and product. | For HPLC, try a different column (e.g., reverse-phase, size-exclusion) or adjust the gradient. | |
| Streaking of spots on TLC | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape. | |
| Poor peak shape in HPLC | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. | |
| No UV detection of PEGylated product | PEG itself lacks a strong chromophore. | Use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, use mass spectrometric detection (LC-MS). |
Mass Spectrometry (MALDI-TOF & LC-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor signal or no signal in MALDI-TOF | Inappropriate matrix. | For proteins, sinapinic acid is a common choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) may be more suitable. |
| Interference from the PEG polymer. | Optimize the sample-to-matrix ratio and the spotting technique. | |
| Complex and difficult to interpret mass spectra | Heterogeneity of the PEG reagent and the PEGylated product. | Use a charge-stripping agent like triethylamine post-column in LC-MS to simplify the spectra. |
| In-source fragmentation. | Optimize the ionization source parameters to minimize fragmentation. | |
| Inaccurate mass measurement | Instrument not calibrated. | Calibrate the mass spectrometer using a known standard in the mass range of your analyte. |
Colorimetric Assays (Ninhydrin & TNBSA)
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Use a buffer that does not contain primary amines, such as phosphate or bicarbonate buffer. |
| Inconsistent results | Inaccurate standard curve. | Prepare fresh standards for each assay and ensure they are treated under the same conditions as the samples. |
| Reaction time or temperature not controlled. | Ensure consistent incubation times and temperatures for all samples and standards. | |
| Low sensitivity | Insufficient reaction time. | Increase the incubation time as recommended by the assay protocol. |
Experimental Protocols
Protocol 1: Monitoring by HPLC
This protocol provides a general guideline for monitoring the reaction using reverse-phase HPLC.
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding an excess of a small molecule amine to consume any remaining activated PEG). Dilute the sample in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the starting material and product.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where the molecule of interest absorbs (e.g., 280 nm for proteins). If the molecule lacks a chromophore, a CAD or ELSD can be used.
-
-
Analysis: Inject the prepared samples. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the conjugated product over time.
Protocol 2: Quantification of Free Amines using the TNBSA Assay
This protocol is adapted from Thermo Fisher Scientific for the quantification of free primary amines.
-
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in Reaction Buffer (prepare fresh).
-
Quenching Solution: 10% SDS and 1 N HCl.
-
Standard: A solution of a known concentration of an amine-containing compound (e.g., glycine) in the Reaction Buffer.
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the amine standard.
-
At different time points, take an aliquot of the reaction mixture and dilute it in the Reaction Buffer to a final concentration of 20-200 µg/mL for proteins or 2-20 µg/mL for small molecules.
-
To 0.5 mL of each diluted sample and standard, add 0.25 mL of the 0.01% TNBSA solution and mix well.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 335 nm.
-
-
Calculation: Determine the concentration of free amines in your samples by comparing their absorbance to the standard curve. The percentage of conjugation can be calculated based on the decrease in free amines compared to the starting material.
Visualizations
Caption: Workflow for monitoring an this compound conjugation reaction.
Caption: Troubleshooting logic for common issues in conjugation monitoring.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. covalx.com [covalx.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quenching in Amine-PEG Conjugation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG16-acid and quenching unreacted reagents in their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a quenching step in a reaction involving this compound?
In a typical conjugation reaction, this compound, which contains a primary amine, is reacted with an amine-reactive molecule, most commonly an N-hydroxysuccinimide (NHS) ester.[1][2][3] To drive the reaction to completion, the NHS ester is often used in molar excess.[4] After the desired reaction time, a quenching step is crucial to consume any remaining unreacted, highly reactive NHS ester.[4] Failing to quench the reaction can lead to unwanted side reactions in subsequent steps, such as labeling of purification resins or other molecules with primary amines.
Q2: What are the most common quenching reagents for reactions involving NHS esters?
The most common quenching reagents are small molecules containing primary amines that will react with and cap any remaining NHS esters. These include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Lysine
-
Ethanolamine
-
Hydroxylamine
Q3: How do I choose the right quenching reagent?
The choice of quenching reagent depends on the specific requirements of your experiment. Tris and glycine are widely used and effective for most applications. Hydroxylamine is another option that hydrolyzes unreacted NHS esters. It is important to use a quenching buffer that is compatible with your downstream purification and application.
Q4: Are there any alternatives to using a quenching reagent?
Yes, an alternative method to quench the reaction is to raise the pH of the reaction mixture. NHS esters rapidly hydrolyze at high pH. For example, at pH 8.6, the half-life of an NHS ester is only about 10 minutes. This method regenerates the original carboxyl group and avoids introducing another amine-containing molecule into your mixture.
Troubleshooting Guide
Issue 1: My final product shows unexpected additional mass or modifications after purification.
-
Potential Cause: Insufficient quenching of the unreacted NHS ester. The remaining active NHS ester may have reacted with your purification column (e.g., amine-functionalized resins) or with other buffer components.
-
Recommended Action:
-
Ensure you are adding the quenching reagent at a sufficient final concentration (see table below).
-
Increase the incubation time for the quenching step to ensure all unreacted NHS ester has been consumed.
-
Verify the pH of your quenching buffer; it should typically be around pH 8.0 for optimal reactivity of the amine quencher.
-
Issue 2: The quenching step seems to be affecting the stability or activity of my final conjugate.
-
Potential Cause: The chosen quenching reagent or the pH change during quenching might be incompatible with your molecule of interest.
-
Recommended Action:
-
Consider switching to a different quenching reagent. For example, if you are using Tris, try glycine or vice versa.
-
If your molecule is sensitive to high pH, avoid the hydrolysis quenching method.
-
Ensure the final concentration of the quenching reagent is not excessively high, as this could interfere with downstream applications.
-
Issue 3: I observe precipitation in my reaction mixture after adding the quenching buffer.
-
Potential Cause: The addition of the quenching buffer may be altering the solubility of your protein or conjugate, potentially due to changes in pH or ionic strength.
-
Recommended Action:
-
Add the quenching buffer slowly while gently mixing.
-
Perform a small-scale trial to test the compatibility of your conjugate with the quenching buffer before scaling up.
-
Consider performing a buffer exchange into the final desired buffer immediately after quenching.
-
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for common quenching reagents used to cap unreacted NHS esters.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | pH | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | ~8.0 | Widely used and effective. |
| Glycine | 20-100 mM | 15-30 minutes | ~8.0 | A common alternative to Tris. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | ~8.5 | Results in a hydroxamic acid. |
| Ethanolamine | 20-50 mM | 15-30 minutes | ~8.0 | Another primary amine option. |
| Methylamine | ~0.4 M | ~60 minutes | >9.0 | Shown to be very efficient. |
Experimental Protocols
Protocol: Quenching an NHS Ester Reaction with Tris-HCl
This protocol provides a general procedure for quenching an unreacted NHS ester in a reaction mixture containing your target molecule and this compound.
Materials:
-
Reaction mixture containing the conjugate of your target molecule and this compound, with excess NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.
-
Perform the Quenching Reaction:
-
To your reaction mixture, add the 1 M Tris-HCl quenching buffer to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction mixture for a final concentration of 50 mM.
-
Mix gently by pipetting or vortexing at a low speed.
-
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to purify your final conjugate to remove the quenched NHS ester, N-hydroxysuccinimide byproduct, and excess quenching reagent. This can be done using a desalting column (size-exclusion chromatography) or dialysis.
Mandatory Visualization
The following diagram illustrates the general workflow for a conjugation reaction involving an amine-containing molecule (like this compound) and an NHS ester, followed by the crucial quenching step.
Caption: Workflow for NHS ester conjugation and quenching.
References
Technical Support Center: Efficient Nanoparticle Functionalization with Amino-PEG16-acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the efficiency of nanoparticle functionalization using Amino-PEG16-acid.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the functionalization process, offering potential causes and actionable solutions.
Issue 1: Nanoparticle Aggregation During or After Functionalization
Description: You observe a significant increase in nanoparticle size (as measured by Dynamic Light Scattering - DLS), visible precipitation, or a color change in the solution (e.g., for gold nanoparticles).[1]
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The pH of the reaction buffer is critical. For EDC/NHS chemistry, the activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-7.2).[2] However, a pH that neutralizes the nanoparticle's surface charge can lead to aggregation.[2] | Use a suitable buffer, such as MES buffer, at a pH between 6.0 and 7.2 for the EDC/NHS activation step.[3][4] For the subsequent coupling of the amine-PEG, the pH can be raised to 7.2-8.5. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction. Phosphate buffers can sometimes reduce the reactivity of EDC. High ionic strength buffers like PBS can cause aggregation of charge-stabilized nanoparticles. | Use MES buffer for the activation step. For the coupling and final suspension, use buffers with low ionic strength if your nanoparticles are sensitive to salt concentrations. |
| Suboptimal PEG Concentration | An insufficient amount of this compound may result in incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate. | Increase the molar ratio of this compound to nanoparticles. A 10 to 50-fold molar excess of PEG is a common starting point. |
| Inefficient Quenching/Purification | Residual EDC/NHS or other reagents can lead to continued cross-linking and aggregation. | After the reaction, quench any unreacted NHS esters with a primary amine-containing solution like Tris or glycine. Purify the functionalized nanoparticles thoroughly using methods like dialysis, centrifugal filtration, or size exclusion chromatography. |
Issue 2: Low Functionalization Efficiency
Description: Characterization techniques indicate a low degree of PEGylation on the nanoparticle surface.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Reagents | EDC is highly susceptible to hydrolysis, which inactivates it. NHS esters are also prone to hydrolysis, especially at acidic or basic pH. | Prepare fresh solutions of EDC and Sulfo-NHS immediately before use. |
| Suboptimal Reaction Times | Insufficient reaction time for either the activation or coupling step will lead to incomplete functionalization. | Allow the activation of carboxyl groups with EDC/NHS to proceed for 15-30 minutes at room temperature. The subsequent coupling reaction with this compound should proceed for 2-4 hours at room temperature or overnight at 4°C. |
| Steric Hindrance | The density of functional groups on the nanoparticle surface or the length of the PEG chain can sometimes limit the accessibility for further reactions. | While this compound has a specific length, consider optimizing the nanoparticle to PEG ratio to achieve the desired surface density. |
| Improper Storage of PEG Reagent | Amino-PEG reagents can degrade if not stored correctly, particularly due to moisture and oxidation. | Store this compound at -20°C in a dark, dry environment, preferably under an inert gas like nitrogen or argon. Allow the reagent to warm to room temperature before opening to prevent condensation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for EDC/NHS chemistry with nanoparticles?
A1: MES buffer (2-(N-morpholino)ethanesulfonic acid) at a pH of 6.0 is highly recommended for the activation of carboxyl groups on nanoparticles using EDC and NHS. This buffer is ideal because it does not contain primary amines or carboxylates that would compete in the reaction.
Q2: How can I confirm that my nanoparticles are successfully functionalized with this compound?
A2: A combination of characterization techniques is recommended:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles post-functionalization suggests the presence of the PEG layer.
-
Zeta Potential: Successful PEGylation will shield the surface charge of the nanoparticles, causing the zeta potential to shift towards neutral.
-
Thermogravimetric Analysis (TGA): This technique measures weight loss upon heating and can be used to quantify the amount of PEG on the nanoparticle surface.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the PEG by integrating the characteristic peak of the ethylene oxide protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of bound PEG.
Q3: My nanoparticle solution changes color after adding PBS. What does this indicate?
A3: For certain nanoparticles, like gold nanoparticles, a color change (e.g., from red to blue/purple) is a visual indicator of aggregation. This is often caused by the high ionic strength of PBS, which screens the surface charge and reduces the repulsive forces between the nanoparticles.
Q4: What is the role of Sulfo-NHS in the reaction?
A4: Sulfo-NHS (N-hydroxysulfosuccinimide) is used to create a more stable, amine-reactive intermediate compared to using EDC alone. The NHS ester formed is less susceptible to hydrolysis, leading to a more efficient and controlled conjugation to the primary amine of the this compound.
Q5: How should I store my this compound reagent?
A5: this compound should be stored at -20°C in a dark and dry environment. It is sensitive to moisture and light. To prevent degradation, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) and allow it to equilibrate to room temperature before opening the container to avoid condensation.
Section 3: Experimental Protocols & Data
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to Carboxylated Nanoparticles
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugal filters, dialysis tubing)
Procedure:
-
Nanoparticle Preparation:
-
Wash the carboxylated nanoparticles with the activation buffer to remove any preservatives.
-
Resuspend the nanoparticles in the activation buffer at a desired concentration (e.g., 1 mg/mL).
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Dissolve the this compound in the coupling buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of PEG is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction.
-
Purify the PEGylated nanoparticles using an appropriate method such as centrifugal filtration or dialysis to remove excess reagents.
-
Table 1: Typical Reaction Component Concentrations
| Component | Typical Concentration/Ratio | Purpose |
| Nanoparticles | 1 mg/mL | Substrate for functionalization |
| EDC | 5-10 fold molar excess to carboxyl groups | Activates carboxyl groups |
| Sulfo-NHS | 5-10 fold molar excess to carboxyl groups | Stabilizes the activated intermediate |
| This compound | 10-50 fold molar excess to nanoparticles | Provides the PEG coating |
Table 2: Characterization Data Before and After Functionalization
| Parameter | Before Functionalization | After Successful Functionalization |
| Hydrodynamic Diameter (DLS) | e.g., 100 nm | Increase of 10-30 nm |
| Polydispersity Index (PDI) | < 0.2 | Should remain low (< 0.25) |
| Zeta Potential | e.g., -30 mV | Closer to neutral (e.g., -5 mV) |
Section 4: Visual Diagrams
Caption: Workflow for this compound functionalization of nanoparticles.
Caption: Decision tree for troubleshooting nanoparticle aggregation.
References
Validation & Comparative
A Comparative Guide to the Characterization of Amino-PEG16-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Amino-PEG16-acid conjugates. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for analyzing these critical biopharmaceutical components. This document outlines detailed experimental protocols for key characterization techniques and presents a comparative analysis with alternative conjugation partners, supported by experimental data.
Introduction to this compound Conjugates
This compound is a discrete polyethylene glycol (PEG) derivative that features a terminal amine group and a terminal carboxylic acid group, connected by a 16-unit ethylene glycol chain. This heterobifunctional linker is widely utilized in bioconjugation to connect molecules of interest, such as proteins, peptides, or small molecule drugs. The PEG chain enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity. Precise characterization of these conjugates is paramount to ensure their quality, efficacy, and safety.
Key Characterization Techniques
The comprehensive characterization of this compound conjugates relies on a suite of analytical techniques to determine purity, molecular weight, and structural integrity. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight confirmation, identification of impurities and byproducts, determination of conjugation efficiency. | High sensitivity and specificity, provides molecular weight information. | Complex data analysis, potential for ion suppression effects. |
| NMR | Structural confirmation of the conjugate, verification of PEG chain length, identification of conjugation site. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| HPLC | Purity assessment, quantification of unreacted starting materials and conjugated product. | High-resolution separation, quantitative accuracy, well-established methods. | Does not provide structural information on its own. |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the conjugate and identifying any impurities.
Experimental Workflow:
LC-MS Experimental Workflow
Protocol:
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100 - 3000 m/z.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the this compound conjugate.
Experimental Workflow:
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Amino-PEG16-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry (MS) analysis for proteins modified with Amino-PEG16-acid and its alternatives. It includes supporting experimental insights from published research, detailed experimental protocols, and visual workflows to aid in the selection of appropriate reagents and methodologies for protein modification and characterization. The use of discrete PEG (dPEG®) linkers, such as this compound, offers significant advantages over traditional polydisperse PEG reagents by simplifying mass spectrometry analysis and enabling precise characterization of modified proteins.
Introduction to Protein Modification with this compound
This compound is a discrete, heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a 16-unit polyethylene glycol (PEG) chain. This structure allows for the covalent conjugation of proteins to other molecules or surfaces. The carboxylic acid end can be activated, typically using carbodiimide chemistry (e.g., EDC with NHS), to react with primary amines on the protein, such as the side chain of lysine residues or the N-terminus. The discrete nature of the PEG chain, with a defined molecular weight, circumvents the analytical challenges associated with traditional, polydisperse PEG reagents, which produce a complex mixture of products that are difficult to analyze by mass spectrometry.
Comparison of this compound with Alternative Protein Modification Reagents
The choice of a protein modification reagent is critical and depends on the specific application, the target functional groups on the protein, and the desired stability of the resulting linkage. This section compares this compound with other commonly used crosslinkers.
| Feature | This compound (activated) | NHS-ester PEG | Maleimide-PEG |
| Target Residue(s) | Lysine, N-terminus | Lysine, N-terminus | Cysteine |
| Reactive Group | NHS-activated carboxyl | N-Hydroxysuccinimide ester | Maleimide |
| Resulting Bond | Amide | Amide | Thioether |
| Bond Stability | Highly Stable | Highly Stable | Stable |
| Reaction pH | 7.0 - 8.5 | 7.0 - 9.0 | 6.5 - 7.5 |
| Key Advantages | Discrete length simplifies MS, heterobifunctional for multi-step conjugations. | High reactivity with abundant amine groups. | Site-specific modification of less abundant cysteine residues. |
| Key Considerations | Requires activation step (e.g., EDC/NHS). | Can lead to a heterogeneous mixture of modified species if multiple lysines are accessible. | Requires an available cysteine residue, which may need to be introduced via site-directed mutagenesis. |
Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to primary amines of a target protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 5-6)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. A molar excess of the activated linker (e.g., 10 to 50-fold) over the protein is typically used. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Remove excess, unreacted linker and by-products by either a desalting column or dialysis against a suitable buffer.
-
Protocol 2: Mass Spectrometry Analysis of Modified Protein
This protocol outlines a general workflow for the analysis of the this compound modified protein using LC-MS/MS.
Materials:
-
Modified and purified protein from Protocol 1
-
Denaturation/Reduction Buffer (e.g., 8 M urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5)
-
Alkylation Solution (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.5)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
C18 reverse-phase LC column
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation for Proteolysis:
-
Denature and reduce the modified protein by incubating in Denaturation/Reduction Buffer for 1 hour at 37°C.
-
Alkylate cysteine residues by adding Alkylation Solution and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
-
-
Tryptic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Inject an appropriate amount of the peptide mixture onto the C18 column.
-
Elute the peptides using a gradient of Mobile Phase B.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (e.g., by HCD or CID).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Include a variable modification corresponding to the mass of the this compound on lysine residues and the protein N-terminus in the search parameters.
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The mass spectrometry analysis of proteins modified with this compound provides a robust and precise method for characterizing protein conjugates. The discrete nature of this linker significantly simplifies data interpretation compared to traditional polydisperse PEG reagents. By following the detailed protocols and understanding the comparative advantages of different modification strategies, researchers can effectively utilize this compound to advance their studies in drug development and proteomics. The choice between this compound and its alternatives should be guided by the specific research goals, the nature of the protein, and the desired characteristics of the final conjugate.
A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG16-Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of polyethylene glycol (PEG) derivatives is a critical quality attribute in drug development and manufacturing, directly impacting the efficacy and safety of PEGylated therapeutics. Amino-PEG16-acid, a heterobifunctional PEG linker, requires robust analytical methods to ensure its purity and proper characterization. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity assessment of this compound, supported by representative experimental data and detailed protocols.
Comparison of HPLC Methods for this compound Purity Analysis
The selection of an appropriate HPLC method depends on the specific impurities to be detected and the desired resolution. The following table summarizes the most common HPLC techniques for analyzing this compound and its potential impurities, such as PEG diol, bis-amine PEG, and other polymeric species.
| Method | Separation Principle | Primary Application for this compound | Pros | Cons |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity. | Separation of PEG oligomers, and resolution of species with different end-groups. | High resolution for oligomers; compatible with universal detectors like ELSD and CAD. | May require gradient elution for complex mixtures. |
| Size-Exclusion (SEC-HPLC) | Separation based on hydrodynamic volume (size). | Analysis of polydispersity and detection of high molecular weight impurities. | Simple and robust for determining molecular weight distribution.[1][2] | Limited resolution for species with similar hydrodynamic volumes. |
| Ion-Exchange (IEC-HPLC) | Separation based on net charge. | Separation of charged species (amino and acid groups) from neutral impurities. | Highly selective for charged molecules. | Can be complex to develop methods; sensitive to buffer pH and ionic strength. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Separation of highly polar compounds. | Good retention of very polar analytes not well-retained by RP-HPLC. | Can have longer equilibration times; sensitive to water content in the mobile phase. |
| Ion-Pair Chromatography (IPC) | A form of RP-HPLC where an ion-pairing reagent is added to the mobile phase to enhance retention of ionic analytes. | Improving retention and resolution of the charged this compound. | Enhanced retention and selectivity for ionic compounds on RP columns.[3][4] | Can lead to column contamination and requires dedicated columns. |
Experimental Workflow and Method Selection
The general workflow for HPLC purity assessment of this compound is outlined below. The choice of a specific method will depend on the information required. For instance, SEC is ideal for an initial assessment of polydispersity, while RP-HPLC or IEC would be more suitable for resolving closely related impurities.
Figure 1. A generalized workflow for the purity assessment of this compound using HPLC.
To aid in selecting the most appropriate HPLC method, the following decision tree can be utilized based on the analytical needs.
Figure 2. Decision tree for selecting an appropriate HPLC method for this compound analysis.
Detailed Experimental Protocols
The following are representative starting protocols for the purity assessment of this compound. These methods should be optimized and validated for specific laboratory conditions and instrumentation.
Reversed-Phase HPLC (RP-HPLC)
This method is effective for separating PEG oligomers and impurities with different end-group functionalities.[5]
-
Instrumentation: HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Size-Exclusion Chromatography (SEC-HPLC)
This method is used to determine the molecular weight distribution and to detect aggregates or fragments.
-
Instrumentation: HPLC system with an isocratic pump and a Refractive Index (RI) detector.
-
Column: SEC column suitable for low molecular weight polymers (e.g., 300 x 7.8 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase: 100 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector (RI): Internal temperature set to 35 °C.
-
Injection Volume: 50 µL
-
Sample Preparation: Dissolve 2 mg/mL of this compound in the mobile phase.
Ion-Exchange Chromatography (IEC-HPLC)
This technique separates molecules based on their net charge, which is useful for separating the zwitterionic this compound from neutral or singly charged impurities.
-
Instrumentation: HPLC system with a gradient pump and a detector suitable for non-UV absorbing compounds (ELSD or CAD).
-
Column: Weak cation exchange column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM MES buffer, pH 6.0
-
Mobile Phase B: 20 mM MES buffer with 1 M NaCl, pH 6.0
-
Gradient:
Time (min) %B 0 0 20 50 25 100 30 100 31 0 | 35 | 0 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector (CAD): Settings optimized for the mobile phase.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative for separating highly polar compounds that are not well-retained in reversed-phase chromatography.
-
Instrumentation: HPLC system with a gradient pump and ELSD or CAD.
-
Column: Amide or silica-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0 5 15 40 20 40 21 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 90:10 mixture of acetonitrile and water.
Ion-Pair Chromatography (IPC)
This method enhances the retention and separation of the ionic this compound on a reversed-phase column.
-
Instrumentation: HPLC system with a gradient pump and ELSD or CAD.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 5 mM Heptafluorobutyric acid (HFBA)
-
Mobile Phase B: Acetonitrile with 5 mM HFBA
-
Gradient:
Time (min) %B 0 10 20 70 25 70 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector (CAD): Settings optimized for the mobile phase.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Conclusion
The purity assessment of this compound is crucial for its application in the development of PEGylated drugs. A multi-faceted HPLC approach is often necessary for comprehensive characterization. RP-HPLC with ELSD or CAD is a versatile method for general purity and oligomer distribution analysis. SEC is essential for determining polydispersity, while IEC, HILIC, and IPC offer alternative selectivities for resolving challenging impurities. The protocols provided in this guide serve as a starting point for method development, and should be thoroughly optimized and validated to ensure the quality and consistency of this compound products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. waters.com [waters.com]
The Impact of PEG Linker Length: A Comparative Analysis of Amino-PEG16-acid and its Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing efficacy, stability, and pharmacokinetic profiles. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of conjugated molecules.[1][2] This guide provides a detailed comparison of Amino-PEG16-acid with its shorter and longer chain counterparts, supported by experimental data, to facilitate the selection of the optimal linker for specific research and therapeutic applications.
The length of the PEG chain is a crucial parameter that significantly impacts the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[3][4] While shorter PEG linkers can create more compact conjugates, longer linkers may be necessary to overcome steric hindrance and improve solubility.[1] The choice between a shorter, intermediate (like this compound), or longer PEG linker depends on the specific requirements of the application, including the nature of the biomolecule, the drug payload, and the biological target.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, illustrating the effects of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table demonstrates that increasing the PEG linker length generally decreases the clearance rate of ADCs, thereby extending their circulation time. |
Table 2: Influence of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Relative Binding Affinity | Reference Molecule |
| PEG2 | 5.1 ± 0.4 | High | natGa-NOTA-PEGn-RM26 |
| PEG3 | 6.8 ± 0.9 | Moderate | natGa-NOTA-PEGn-RM26 |
| PEG4 | 12.2 ± 1.5 | Low | natGa-NOTA-PEGn-RM26 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be advantageous. |
Table 3: Impact of PEG Linker Length on In Vivo Half-Life and Tumor Accumulation
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Folate-linked Liposomes | 2 kDa | - | |
| Folate-linked Liposomes | 5 kDa | Increased tumor accumulation with increasing PEG length. | |
| Folate-linked Liposomes | 10 kDa | Tumor size reduced by >40% compared to 2k and 5k DA PEG linkers. | |
| This data highlights that longer PEG chains can significantly increase the circulation half-life and enhance tumor targeting in vivo. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Protocol 1: Site-Specific Antibody-Drug Conjugation
This protocol describes the conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.
Materials:
-
Antibody solution (e.g., in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
PEG-maleimide linker
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the PEG-maleimide linker to the reduced antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR). Incubate the reaction mixture at 4°C for 1-2 hours or overnight.
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted linker and other impurities.
-
Characterization: Characterize the ADC to determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Protocol 2: In Vivo Half-Life Determination
This protocol outlines the general procedure for determining the in vivo half-life of a bioconjugate.
Materials:
-
Test bioconjugate (e.g., PEGylated protein or ADC)
-
Animal model (e.g., mice or rats)
-
Apparatus for intravenous injection
-
Blood collection supplies
-
Analytical method for quantification (e.g., ELISA)
Procedure:
-
Administration: Administer the bioconjugate to the animal model via intravenous injection at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time and calculate the pharmacokinetic parameters, including the half-life.
Protocol 3: Receptor Binding Affinity Assay
The binding affinity of a PEGylated ligand to its receptor can be determined using a competitive binding assay.
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled PEGylated ligands of different PEG lengths
-
Assay buffer
-
Filtration apparatus or scintillation counter
Procedure:
-
Incubation: Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free labeled ligand using a filtration apparatus.
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.
Visualizing Experimental Workflows and Relationships
To further clarify the concepts discussed, the following diagrams, created using Graphviz, illustrate a typical experimental workflow for comparing PEG linkers and the logical relationship between linker length and bioconjugate properties.
Caption: Experimental workflow for comparing different length PEG linkers.
Caption: Relationship between PEG linker length and bioconjugate properties.
References
A Comparative Guide to Heterobifunctional Linkers: Amino-PEG16-acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of complex biologics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Amino-PEG16-acid with other commonly used heterobifunctional linkers. The information presented is supported by a synthesis of experimental data from various sources to facilitate informed decision-making in your research and development endeavors.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two distinct reactive groups, enabling the sequential and controlled conjugation of two different biomolecules.[1][2] This targeted approach is crucial for minimizing the formation of unwanted homodimers and other byproducts, a common challenge with homobifunctional linkers.[2] The strategic selection of a heterobifunctional linker is paramount and depends on factors such as the available functional groups on the biomolecules, the desired stability of the final conjugate, and the potential impact of the linker on the biological activity of the conjugated molecules.[3]
Polyethylene glycol (PEG) linkers have gained significant traction in bioconjugation due to their ability to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[4] The hydrophilic nature of the PEG spacer can mitigate aggregation issues associated with hydrophobic drug payloads and can lead to improved drug-to-antibody ratios (DARs).
Comparative Analysis of this compound and Other Linkers
This section provides a head-to-head comparison of this compound with other widely used heterobifunctional linkers. The data presented in the tables below is a summary of typical performance characteristics and has been synthesized from multiple sources.
Table 1: Physicochemical and Reactive Properties of Selected Heterobifunctional Linkers
| Linker | Structure | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Key Features |
| This compound | Amine-PEG-Carboxylic Acid | Amine (-NH2) | Carboxylic Acid (-COOH) | ~60.7 | High hydrophilicity, biocompatible, enables further modification. |
| SMCC | NHS-ester-Cyclohexane-Maleimide | N-Hydroxysuccinimide (NHS) Ester (-NH2) | Maleimide (-SH) | ~8.3 | Non-cleavable, rigid cyclohexane spacer enhances stability. |
| Maleimide-PEGn-NHS | NHS-ester-PEG-Maleimide | N-Hydroxysuccinimide (NHS) Ester (-NH2) | Maleimide (-SH) | Variable (e.g., ~29.1 for n=4) | Hydrophilic PEG spacer improves solubility and pharmacokinetics. |
| DBCO-PEGn-NHS | NHS-ester-PEG-DBCO | N-Hydroxysuccinimide (NHS) Ester (-NH2) | Dibenzocyclooctyne (DBCO) (Azide) | Variable | Enables copper-free "click chemistry" for bioorthogonal conjugation. |
Table 2: Performance Characteristics in Bioconjugation
| Linker | Conjugation Efficiency | Stability of Conjugate | Impact on Solubility | Common Applications |
| This compound | Moderate to High | High (stable amide bond) | High Increase | PROTACs, peptide modification, surface functionalization. |
| SMCC | High | Very High (stable thioether and amide bonds) | Low to Moderate | Antibody-Drug Conjugates (ADCs), protein-protein crosslinking. |
| Maleimide-PEGn-NHS | High | High (stable thioether and amide bonds) | High Increase | ADCs with hydrophobic payloads, improving pharmacokinetics. |
| DBCO-PEGn-NHS | Very High | Very High (stable triazole ring) | High Increase | Site-specific labeling, live cell imaging, conjugation in complex media. |
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers. The following protocols are representative and may require optimization for specific applications.
Protocol 1: Two-Step Conjugation using this compound
This protocol outlines the conjugation of a protein (Protein-NH2) to a small molecule drug (Drug-COOH) using this compound as the linker.
Materials:
-
Protein-NH2 (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Drug-COOH dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Activation of Drug-COOH with this compound
-
Dissolve Drug-COOH, this compound, EDC, and NHS in anhydrous DMSO. A typical molar ratio is 1:1.2:1.5:1.5.
-
Incubate the reaction mixture at room temperature for 1-2 hours to form the Drug-PEG-Amine intermediate.
-
Monitor the reaction progress by LC-MS.
Step 2: Conjugation of Activated Drug to Protein-NH2
-
Add the activated Drug-PEG-Amine solution to the Protein-NH2 solution in conjugation buffer. The molar ratio of activated drug to protein should be optimized (e.g., 5:1 to 20:1).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer.
-
Purify the resulting conjugate using an SEC column to remove excess reagents and unconjugated drug-linker.
-
Characterize the conjugate for drug-to-antibody ratio (DAR) and aggregation.
Protocol 2: Conjugation using SMCC Linker
This protocol describes the conjugation of a thiol-containing payload to an amine-containing protein.
Materials:
-
Protein-NH2 (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) if the payload has a disulfide bond
-
Size-exclusion chromatography (SEC) column
Procedure:
Step 1: Activation of Protein-NH2 with SMCC
-
Dissolve the Protein-NH2 in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column or dialysis.
Step 2: Conjugation to Thiol-Containing Payload
-
If necessary, reduce the payload to generate a free thiol using a reducing agent like TCEP.
-
Add the thiol-containing payload to the maleimide-activated protein solution. A molar excess of the payload is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
Purify the conjugate using an SEC column.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help to visualize the complex processes involved in bioconjugation.
Caption: A generalized two-step workflow for bioconjugation using a heterobifunctional linker.
Caption: The intracellular pathway of an ADC leading to targeted tumor cell death.
Conclusion
The selection of a heterobifunctional linker is a critical step in the development of bioconjugates. This compound offers the distinct advantage of high hydrophilicity, which can be crucial for improving the solubility and pharmacokinetic profile of the final product. In contrast, traditional linkers like SMCC provide a rigid and highly stable connection, which is beneficial in applications where premature drug release is a major concern. The choice between these and other linkers will ultimately depend on the specific properties of the molecules to be conjugated and the desired characteristics of the final bioconjugate. A thorough evaluation of different linkers, guided by the principles and protocols outlined in this guide, will enable the rational design of more effective and safer biologics.
References
The Advantage of Hydrophilicity: A Comparative Guide to Amino-PEG16-acid as a Non-Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile. Among the diverse linker technologies, non-cleavable linkers are prized for their high plasma stability, which minimizes premature drug release and associated off-target toxicities.[1][2]
This guide provides a comprehensive comparison of Amino-PEG16-acid, a hydrophilic non-cleavable linker, with traditional non-cleavable linkers such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By incorporating an extended polyethylene glycol (PEG) chain, this compound offers significant advantages in terms of solubility, pharmacokinetics, and overall therapeutic index.[3][4] This analysis is supported by experimental data from studies on PEGylated linkers, detailed experimental protocols, and visualizations to guide researchers in their ADC development programs.
Mechanism of Action: The Journey of a Non-Cleavable ADC
ADCs with non-cleavable linkers rely on the cellular machinery of the target cancer cell for payload release. The process begins with the binding of the ADC to its specific antigen on the cell surface, followed by internalization, typically through clathrin-mediated endocytosis.[5] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody component of the ADC, leading to the release of the cytotoxic payload still attached to the linker and a single amino acid residue. This active metabolite then exerts its cell-killing effect.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to the Amide Bond of Amino-PEG16-acid
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of bioconjugates, influencing everything from stability and efficacy to the overall safety profile of a therapeutic. Among the myriad of options, the amide bond formed by linkers such as Amino-PEG16-acid is often touted for its exceptional stability. This guide provides an objective comparison of the amide bond's performance against other common linkages, supported by available experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
The covalent linkage of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This compound, a heterobifunctional linker, features a terminal primary amine and a carboxylic acid, separated by a 16-unit PEG chain. The reaction of its carboxylic acid with a primary amine on a target molecule results in the formation of a robust amide bond.
The Amide Bond: A Pillar of Stability
The inherent stability of the amide bond is well-documented in chemical literature. Unlike more labile linkages such as esters or hydrazones, the amide bond is significantly more resistant to spontaneous hydrolysis under physiological conditions (pH 7.4, 37°C). This resilience is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack by water.
Comparative Stability: Amide vs. Alternative Linkers
To provide a clear perspective on the stability of the amide bond, it is essential to compare it with other commonly used bioconjugation linkers. The following table summarizes the general stability characteristics of different linker types.
| Linker Type | Bond Formed | General Stability at Physiological pH (7.4) | Primary Cleavage Mechanism |
| Amino-PEG-Acid | Amide | Highly Stable | Enzymatic (if susceptible sequence is present) |
| N-Hydroxysuccinimide (NHS) Ester | Amide | Highly Stable (post-conjugation) | Enzymatic (if susceptible sequence is present) |
| Hydrazone | Hydrazone | Labile (pH-sensitive) | Acid-catalyzed hydrolysis (e.g., in endosomes) |
| Thiol-Maleimide | Thioether | Generally Stable | Retro-Michael reaction (potential for exchange) |
| Disulfide | Disulfide | Labile (redox-sensitive) | Reduction (e.g., in the intracellular environment) |
Experimental Assessment of Amide Bond Stability
The stability of a bioconjugate's linker is typically assessed through a combination of in vitro and in vivo studies. Detailed experimental protocols are crucial for obtaining reliable and comparable data.
In Vitro Stability Assessment in Plasma/Serum
A common method to evaluate the stability of a bioconjugate is to incubate it in plasma or serum from different species (e.g., mouse, rat, human) and monitor the release of the conjugated molecule over time.
Experimental Protocol: Plasma Stability Assay
-
Incubation: The bioconjugate is incubated in plasma or serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: To stop any further degradation, the plasma proteins are precipitated by adding a cold organic solvent like acetonitrile. The sample is then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the released payload and any metabolites, is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of intact bioconjugate remaining at each time point is quantified to determine its stability.
Forced Degradation Studies
Forced degradation studies are employed to accelerate the degradation of a bioconjugate under conditions more stringent than physiological to identify potential degradation pathways and products.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: The bioconjugate is subjected to various stress conditions, including:
-
Acidic Hydrolysis: Incubation in a low pH buffer (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Incubation in a high pH buffer (e.g., 0.1 M NaOH).
-
Oxidation: Incubation with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Incubation at elevated temperatures.
-
-
Analysis: The stressed samples are analyzed by HPLC or LC-MS to separate and identify the degradation products. This helps to understand the intrinsic stability of the molecule and its potential liabilities.
Enzymatic Degradation Assays
While the amide bond itself is highly resistant to hydrolysis, it can be cleaved by specific proteases if it is part of a recognizable peptide sequence. For bioconjugates where the payload is attached to a protein or peptide, enzymatic degradation of the biomolecule can lead to the release of the PEG-payload conjugate.
Experimental Protocol: Enzymatic Degradation Assay
-
Enzyme Selection: A relevant protease (e.g., trypsin, chymotrypsin, or a lysosomal enzyme like cathepsin B) is chosen based on the nature of the bioconjugate.
-
Incubation: The bioconjugate is incubated with the selected enzyme under optimal buffer and temperature conditions.
-
Analysis: The reaction mixture is analyzed at different time points by techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to observe the fragmentation of the protein, or by HPLC/LC-MS to identify the cleavage products.
Visualizing Experimental Workflows
To better illustrate the processes involved in assessing amide bond stability, the following diagrams created using the DOT language outline the key experimental workflows.
Conclusion
The amide bond formed by this compound provides a highly stable linkage for bioconjugation. Its resistance to hydrolysis under physiological conditions makes it an excellent choice for applications requiring long-term stability in circulation. While generally considered non-cleavable by simple hydrolysis, the potential for enzymatic degradation should be considered, particularly when the amide bond is in proximity to a protease recognition site within a protein or peptide carrier. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of amide bond stability, enabling researchers to make informed decisions in the design and development of robust and effective bioconjugates.
References
Validating the Activity of Amino-PEG16-acid Bioconjugates: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the validation of a bioconjugate's activity is a critical step in the development of novel therapeutics and research tools. When employing a flexible and hydrophilic linker such as Amino-PEG16-acid, it is essential to ascertain that the conjugation process does not compromise the biological function of the parent molecule. This guide provides a comparative overview of key functional assays used to validate the activity of bioconjugates synthesized with an this compound linker, complete with experimental data and detailed protocols.
The choice of a functional assay is intrinsically linked to the nature of the bioactive molecule that has been conjugated. Whether it is a peptide, a small molecule inhibitor, or a targeting ligand, the assay must be tailored to quantitatively assess the specific biological activity of the conjugate. This guide will explore three common scenarios: a cell-based cytotoxicity assay for a peptide-drug conjugate, an enzyme inhibition assay for a small molecule inhibitor, and a receptor binding assay for a PEGylated ligand.
Cell-Based Cytotoxicity Assay for a Peptide-PEG16-Drug Conjugate
A primary application of bioconjugation is the targeted delivery of cytotoxic agents to cancer cells. In this scenario, a cell-targeting peptide is linked to a potent drug molecule via the this compound linker. The functional validation of such a conjugate involves assessing its ability to selectively kill cancer cells that express the target receptor.
Comparative Performance of a Peptide-PEG16-Drug Conjugate
The following table summarizes the in vitro cytotoxicity of a hypothetical peptide-drug conjugate (PDC), where a tumor-targeting peptide is conjugated to the chemotherapeutic agent Doxorubicin (Dox) using an this compound linker. The performance is compared to the unconjugated peptide and the free drug.
| Compound | Target Cell Line (Receptor Positive) IC50 (nM) | Control Cell Line (Receptor Negative) IC50 (nM) | Selectivity Index (Control IC50 / Target IC50) |
| Free Doxorubicin | 150 | 180 | 1.2 |
| Targeting Peptide | > 10,000 | > 10,000 | - |
| Peptide-PEG16-Dox | 25 | 500 | 20 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the Peptide-PEG16-Dox conjugate is significantly more potent against the target cell line compared to free doxorubicin and exhibits a high degree of selectivity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
Peptide-PEG16-Dox conjugate, free doxorubicin, targeting peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Peptide-PEG16-Dox, free doxorubicin, targeting peptide) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 values.
Experimental Workflow
Workflow for the MTT cell viability assay.
Enzyme Inhibition Assay for a Small Molecule-PEG16-Inhibitor Conjugate
When a small molecule enzyme inhibitor is conjugated with this compound, it is crucial to verify that its inhibitory activity is retained. This is particularly important if the PEG linker is intended to improve the pharmacokinetic properties of the inhibitor.
Comparative Performance of a Small Molecule-PEG16-Inhibitor Conjugate
The following table shows the inhibitory activity of a hypothetical small molecule inhibitor conjugated to this compound, targeting a specific kinase.
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| Free Inhibitor | 5 | 500 |
| Inhibitor-PEG16 | 15 | >1000 |
The data suggests a slight decrease in potency for the PEGylated inhibitor against its primary target (Kinase A), which is a common trade-off for improved pharmacokinetic properties. The selectivity for Kinase A over Kinase B is maintained.
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a generic in vitro kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Inhibitor-PEG16 conjugate and free inhibitor
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the substrate, and the inhibitor dilutions.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 values.
Signaling Pathway
Mechanism of kinase inhibition.
Receptor Binding Assay for a Ligand-PEG16 Conjugate
For bioconjugates designed to target a specific cell surface receptor, it is essential to confirm that the PEGylation does not sterically hinder the binding of the ligand to its receptor. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Comparative Binding Affinity of a Ligand-PEG16 Conjugate
The following table presents the binding kinetics of a targeting ligand and its this compound conjugate to its receptor, as determined by SPR.
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Free Ligand | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 |
| Ligand-PEG16 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
KD (dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower KD value indicates a stronger binding affinity.
The results show a minimal change in the binding affinity of the ligand after conjugation with this compound, indicating that the PEG linker does not significantly interfere with receptor binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Receptor protein
-
Ligand-PEG16 conjugate and free ligand
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Receptor Immobilization: Immobilize the receptor protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Ligand Binding: Inject serial dilutions of the free ligand and the Ligand-PEG16 conjugate over the sensor surface.
-
Data Collection: Monitor the change in the refractive index in real-time to obtain sensorgrams that show the association and dissociation phases of the interaction.
-
Surface Regeneration: After each ligand injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow
Workflow for a Surface Plasmon Resonance (SPR) experiment.
A Comparative Analysis of Drug-to-Antibody Ratio with Different Linkers: A Guide for Researchers
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the careful selection of their three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker is a pivotal element that not only tethers the drug to the antibody but also profoundly influences the ADC's stability, pharmacokinetics, and the efficiency of payload release. A key parameter directly impacted by the linker and conjugation chemistry is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules attached to a single antibody. An optimal DAR is crucial for balancing therapeutic potency with an acceptable safety profile.
This guide provides a comparative analysis of how different linker technologies affect the drug-to-antibody ratio and the overall performance of ADCs, supported by experimental data and detailed protocols for DAR determination.
Linker Technologies: A Strategic Overview
The choice of linker chemistry is a critical decision in ADC design, dictating the stability of the ADC in circulation and the mechanism of payload release at the target site.[][2] Linkers are broadly classified into two main categories: cleavable and non-cleavable.[3][4]
1.1. Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5] This controlled release can enable a "bystander effect," where the liberated, cell-permeable drug can eliminate neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors. More than 80% of clinically approved ADCs utilize cleavable linkers.
There are three primary types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers, typically containing dipeptides like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.
-
pH-Sensitive (Acid-Labile) Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, releasing the payload.
1.2. Non-Cleavable Linkers
Non-cleavable linkers, such as those using thioether bonds (e.g., SMCC linker), do not have a specific cleavage site. The payload is released only after the complete degradation of the antibody backbone by lysosomal proteases following internalization. This mechanism generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload is primarily released inside the target cell. However, this approach does not produce an efficient bystander effect.
1.3. Impact of Linker Hydrophilicity
The biophysical properties of the linker, particularly its hydrophilicity, significantly impact the ADC's overall performance. Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can increase the ADC's tendency to aggregate, leading to poor solubility, reduced plasma half-life, and potential immunogenicity.
Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can mitigate these issues by:
-
Enhancing Solubility and Reducing Aggregation: Creating a hydration shell around the ADC.
-
Improving Pharmacokinetics: Shielding the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): Allowing for the attachment of more drug molecules without compromising the ADC's physicochemical properties.
The Critical Role of the Drug-to-Antibody Ratio (DAR)
DAR is a critical quality attribute (CQA) that directly influences an ADC's efficacy, safety, and pharmacokinetics.
-
Low DAR: May result in insufficient potency.
-
High DAR: Can enhance potency but is often associated with increased systemic toxicity, faster clearance, and a narrower therapeutic window.
The ideal DAR is typically between 2 and 4, providing a balance between efficacy and stability. However, the optimal DAR is unique for each ADC and depends on the antibody, payload, linker, and target antigen. Site-specific conjugation technologies have emerged to produce more homogeneous ADCs with a well-defined DAR, in contrast to traditional stochastic methods (e.g., lysine conjugation) that result in heterogeneous mixtures.
Data Presentation: Comparative Analysis of Linker Performance
The following tables summarize quantitative data comparing the performance of ADCs with different linker types.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) with Different Linkers
| ADC Target | Linker Type | Payload | DAR | Cell Line | IC50 (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| Anti-CD30 | Val-Cit (Cleavable) | MMAE | 4 | Karpas-299 | ~10 | |
| Anti-CD30 | Mc-MMAF (Non-cleavable) | MMAF | 4 | Karpas-299 | ~15 | N/A |
| Anti-HER2 | SMCC (Non-cleavable) | DM1 | 3.5 | SK-BR-3 | ~30 | |
| Anti-HER2 | Hydrazone (Cleavable) | Doxorubicin | ~4 | BT-474 | ~100 | |
| Anti-B7-H3 | VC-PABC (Cleavable) | MMAE | ~4 | Various | Potent |
| Anti-B7-H3 | OHPAS (Cleavable) | MMAE | ~4 | Various | Potent | |
Note: Direct comparison of IC50 values can be influenced by the specific payload, DAR, and cell line used.
Table 2: Comparison of In Vivo Efficacy and Plasma Stability
| Linker Type | Key Feature | Plasma Stability | In Vivo Efficacy | Bystander Effect | Reference |
|---|---|---|---|---|---|
| Val-Cit (Cleavable) | Protease-sensitive | Moderate; unstable in mouse plasma | High, potent tumor regression | Yes | |
| SMCC (Non-cleavable) | Antibody degradation | High; stable in circulation | Effective, but payload-dependent | No | |
| Hydrazone (Cleavable) | pH-sensitive | Can be unsatisfactory (e.g., t1/2 = 36h) | Moderate; payload-dependent | Yes | |
| PEG-based (Hydrophilic) | Reduces aggregation | Extended plasma half-life | Superior tumor growth inhibition | Dependent on cleavable moiety |
| Exo-linker (Hydrophilic) | Enhanced stability | Superior DAR maintenance vs. T-DXd | Improved PK profile | Yes | |
Mandatory Visualizations
Experimental Protocols for DAR Determination
Accurate and robust analytical methods are essential for characterizing the DAR of ADCs. The most common methods are detailed below.
5.1. Hydrophobic Interaction Chromatography (HIC)
HIC is the standard technique for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs. It separates ADC species based on hydrophobicity under non-denaturing conditions. Since each conjugated drug increases the ADC's hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved.
-
Principle: Separation based on the differential hydrophobic interactions between ADC species and the stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase.
-
Materials & Equipment:
-
Biocompatible HPLC or UHPLC system with a UV detector.
-
HIC Column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl).
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter if needed.
-
-
HPLC Method:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject 5-10 µL of the prepared ADC sample.
-
Run a linear gradient from high salt (100% A) to low salt (100% B) to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the weighted average of the peak areas: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
5.2. Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is also frequently used to estimate the average DAR, particularly for lysine-conjugated ADCs or after reduction of cysteine-conjugated ADCs. Proteins are denatured under RPLC conditions, which allows for the separation of the antibody's light and heavy chains.
-
Principle: Separation of light and heavy chains with different numbers of conjugated drugs based on hydrophobicity.
-
Sample Preparation (for Cysteine-linked ADCs):
-
The ADC sample is reduced using a reducing agent like DTT or TCEP to break the interchain disulfide bonds.
-
Incubate at 37°C for 30 minutes to ensure complete reduction.
-
-
HPLC Method:
-
Set a high column temperature (e.g., 75-80°C) to improve peak shape.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC1), unconjugated heavy chain (HC), and conjugated heavy chains (HC1, HC2, etc.).
-
Calculate the average DAR based on the weighted peak areas of the separated chains.
-
5.3. UV/Vis Spectroscopy
This is a simple and convenient method for determining the average DAR, provided the drug and antibody have different maximum absorbance wavelengths (λmax).
-
Principle: Based on the Beer-Lambert law, the concentrations of the antibody and the payload can be determined from the absorbance spectrum of the ADC.
-
Calculation: The average DAR is determined by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific λmax for the drug) and using the known extinction coefficients of both the antibody and the drug.
-
Limitation: This method does not provide information on drug distribution and can be skewed by the presence of a free drug in the sample.
Conclusion
The linker is far more than a simple bridge in an ADC; it is a critical design element that modulates stability, drug release, and the achievable drug-to-antibody ratio. Cleavable linkers offer the advantage of a bystander effect but may have lower plasma stability, while non-cleavable linkers provide enhanced stability at the cost of this effect. Furthermore, the incorporation of hydrophilic properties into the linker can significantly improve an ADC's pharmacological profile, allowing for higher DARs without compromising physicochemical stability.
The selection of an optimal linker and DAR is not a one-size-fits-all solution. It requires a careful, integrated approach that considers the specific antibody, the potency and properties of the payload, the nature of the target antigen, and the desired therapeutic outcome. By leveraging advanced linker technologies and robust analytical characterization, researchers can continue to develop the next generation of safer and more effective antibody-drug conjugates.
References
Evaluating the Impact of Amino-PEG16-acid on Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. A primary benefit of PEGylation is the reduction of immunogenicity, which can otherwise lead to decreased efficacy and adverse immune reactions.[1] This guide provides a comparative analysis of PEGylation with a focus on Amino-PEG16-acid, offering insights into its potential impact on the immunogenicity of biotherapeutics. We will delve into the factors influencing the immunogenicity of PEGylated molecules, compare different PEGylation strategies, and provide detailed experimental protocols for immunogenicity assessment.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around the protein, sterically hindering its recognition by immune cells and proteolytic enzymes.[2] This "stealth" effect can significantly reduce the immunogenic potential of the therapeutic protein.[3] However, the immune system can, in some cases, recognize the PEG polymer itself as foreign, leading to the production of anti-PEG antibodies.[4] The formation of these antibodies can lead to accelerated clearance of the PEGylated drug, reducing its efficacy, and in some instances, causing hypersensitivity reactions.
The immunogenicity of a PEGylated therapeutic is a complex interplay of several factors:
-
PEG Polymer Characteristics: The molecular weight, structure (linear vs. branched), and polydispersity of the PEG chain can all influence the immune response. Higher molecular weight and branched PEGs have been suggested to offer better shielding of the protein core.
-
Protein Properties: The intrinsic immunogenicity of the protein itself plays a significant role. PEGylation is more effective at reducing the immunogenicity of proteins that are already weakly immunogenic.
-
Linker Chemistry: The chemical bond used to attach the PEG to the protein can impact the stability and immunogenicity of the conjugate. Some linker chemistries may be more prone to creating neo-epitopes that can be recognized by the immune system.
A Closer Look at this compound and Its Alternatives
This compound is a bifunctional, monodisperse PEG linker. "Monodisperse" signifies that it has a precise, single molecular weight, which is advantageous for creating homogeneous conjugates with consistent properties. The "Amino" group allows for conjugation to carboxylic acid groups on the protein, while the "acid" terminus can react with primary amines. This provides flexibility in conjugation strategies.
While direct comparative immunogenicity studies specifically investigating this compound are limited in publicly available literature, we can infer its potential performance by comparing its characteristics to other commonly used PEG linkers.
| Feature | This compound | Maleimide-PEG Linkers | NHS Ester-PEG Linkers |
| Functional Groups | Amine and Carboxylic Acid | Maleimide and another functional group (e.g., NHS ester) | N-hydroxysuccinimide Ester |
| Target Residues | Carboxylic acids (e.g., Asp, Glu) and Amines (e.g., Lys) | Thiols (e.g., Cys) | Amines (e.g., Lys) |
| Dispersity | Monodisperse | Can be monodisperse or polydisperse | Can be monodisperse or polydisperse |
| Potential Immunogenicity | The amide bond formed is generally stable and considered to have low immunogenicity. The defined length of the PEG chain may contribute to a more predictable and potentially lower immune response. | The thiosuccinimide linkage formed can be reversible, potentially leading to deconjugation and exposure of immunogenic epitopes. Some studies suggest maleimide chemistry itself can enhance immunogenicity. | The amide bond formed is stable and generally has low immunogenicity. |
Experimental Assessment of Immunogenicity
A tiered approach is typically employed to evaluate the immunogenicity of PEGylated therapeutics. This involves screening for the presence of anti-drug antibodies (ADAs), confirming their specificity, and characterizing their properties, such as their neutralizing capacity.
Key Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is a widely used method for detecting and quantifying anti-PEG antibodies in serum or plasma samples.
Principle: The assay is based on the binding of anti-PEG antibodies from the sample to PEG molecules immobilized on a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., IgG or IgM). The addition of a substrate results in a color change that is proportional to the amount of anti-PEG antibody present.
Detailed Protocol:
-
Coating: Coat a high-binding 96-well microplate with a solution of a PEGylated molecule (e.g., NH2-mPEG5000) in a coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a suitable substrate (e.g., TMB) and incubate until a color develops.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve generated using a known concentration of an anti-PEG antibody.
2. Surface Plasmon Resonance (SPR) for Immunogenicity Assessment
SPR is a real-time, label-free technique that can be used to characterize the binding kinetics of anti-drug antibodies to the therapeutic protein.
Principle: The PEGylated therapeutic is immobilized on a sensor chip. When a sample containing anti-PEG antibodies is flowed over the surface, the binding of the antibodies to the immobilized therapeutic causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants.
Detailed Protocol:
-
Sensor Chip Preparation: Immobilize the PEGylated therapeutic onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Sample Injection: Inject the serum or plasma samples over the sensor surface at a constant flow rate.
-
Binding Measurement: Monitor the change in the SPR signal in real-time to observe the association of anti-PEG antibodies.
-
Dissociation Phase: After the sample injection, flow buffer over the sensor surface to monitor the dissociation of the bound antibodies.
-
Regeneration: Regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., a low pH buffer) to prepare for the next sample.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of the interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizing the Pathways
To better understand the processes involved in immunogenicity, the following diagrams illustrate a typical experimental workflow and the signaling pathway leading to an immune response against a PEGylated therapeutic.
Conclusion
The selection of a PEGylation reagent has a profound impact on the immunogenic profile of a biotherapeutic. While PEGylation is a proven method for reducing immunogenicity, the potential for inducing anti-PEG antibodies necessitates careful consideration and rigorous experimental evaluation. This compound, with its monodisperse nature and stable linker chemistry, presents a promising option for minimizing immunogenicity. However, as with any PEGylated product, a thorough immunogenicity risk assessment, employing sensitive and validated assays like ELISA and SPR, is crucial to ensure the safety and efficacy of the final therapeutic product. The insights and protocols provided in this guide are intended to support researchers in making informed decisions and designing robust studies to evaluate the impact of PEGylation on immunogenicity.
References
- 1. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. creativepegworks.com [creativepegworks.com]
Safety Operating Guide
Navigating the Disposal of Amino-PEG16-acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG16-acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the appropriate disposal of this compound, aligning with general best practices for non-hazardous chemical waste.
This compound is a hydrophilic polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. While specific safety data sheets (SDS) should always be consulted for definitive guidance, the general properties of polyethylene glycol compounds suggest they are of low toxicity and are biodegradable. However, institutional and local regulations must always be followed.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the key physical and chemical properties of this compound.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₃₅H₇₁NO₁₈ | Indicates a large organic molecule. |
| Molecular Weight | ~794 g/mol | Its high molecular weight means it is a solid at room temperature. |
| Appearance | White to off-white solid | As a solid, it should not be disposed of in laboratory trash cans that could be handled by untrained custodial staff.[1] |
| Solubility | Soluble in water and polar organic solvents | High water solubility is a key factor in considering aqueous disposal routes, subject to institutional approval. |
| Purity | Typically ≥95% | High purity indicates that contaminants are unlikely to be a primary hazard in disposal. |
| Storage Temperature | -20°C | While important for chemical stability, this does not directly impact the disposal method for the waste product. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure is a general guideline based on the disposal of non-hazardous, water-soluble laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines before proceeding.
Step 1: Waste Identification and Hazard Assessment
-
Confirm that the this compound waste is not mixed with any hazardous materials. The introduction of a listed hazardous waste to a non-hazardous waste renders the entire mixture hazardous.[2]
-
Review the Safety Data Sheet (SDS) for this compound to confirm it is classified as non-hazardous. Pay close attention to sections on disposal considerations and ecological information.
Step 2: Solid Waste Disposal
-
Collect solid this compound waste in a designated, well-labeled, and sealed container. The label should clearly identify the contents as "this compound" and be marked as "non-hazardous waste for disposal."[3]
-
Do not dispose of the solid chemical waste in general laboratory trash bins that are handled by custodial staff.[1]
-
Arrange for collection by your institution's chemical waste contractor or follow the specific institutional procedures for placing the sealed container in a designated dumpster for non-hazardous solid waste.
Step 3: Aqueous Solution Disposal
-
For dilute aqueous solutions of this compound, verify with your institution's EHS department if drain disposal is permissible. Many institutions allow for the disposal of non-hazardous, water-miscible solutions down the sanitary sewer.
-
If approved, ensure the pH of the solution is between 6.0 and 9.5 before disposal.
-
Flush the solution down the drain with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.
-
Never dispose of undiluted or concentrated solutions down the drain without explicit permission from EHS.
Step 4: Disposal of Empty Containers
-
A container that held this compound is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains.
-
To ensure the container is safe for disposal in the regular trash, it is best practice to triple-rinse it with a suitable solvent (e.g., water).
-
The rinsate from a non-hazardous chemical container can typically be disposed of down the drain, following the aqueous solution disposal guidelines above.
-
Before placing the empty container in the trash, deface or remove the label to prevent any confusion.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Amino-PEG16-acid
Essential Safety and Handling Guide for Amino-PEG16-acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal protocols for the handling of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
Personal Protective Equipment (PPE)
To ensure safety and prevent exposure when handling this compound, the following personal protective equipment is mandatory. This guidance is based on best practices for handling PEGylated compounds and carboxylic acids.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1][2] |
| Hands | Chemical-resistant gloves.[1][3] | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use. |
| Body | Laboratory coat. For larger quantities, an impervious apron should be worn. | A Nomex® lab coat over cotton clothing is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills. | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible.
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents. The storage condition is -20°C.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
| Spill Size | Containment and Cleanup Procedure |
| Small Spills | 1. Wear appropriate PPE as outlined in the table above.2. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.3. Sweep up the absorbed material and place it into a designated, labeled hazardous waste container.4. Clean the spill area with soap and water. |
| Large Spills | 1. Evacuate the area immediately.2. Do not attempt to clean up large spills without proper training and equipment.3. Contact your institution's environmental health and safety department or emergency services. |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical for environmental safety and regulatory compliance.
Waste Segregation and Disposal:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Contaminated labware (e.g., pipette tips, tubes) should also be disposed of as hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
